NCT-502
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPPMSUPATMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of NCT-502
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-502 is a potent and selective small-molecule inhibitor of human 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway. By targeting PHGDH, this compound disrupts serine and glycine (B1666218) biosynthesis, thereby exhibiting cytotoxic effects on cancer cells that are dependent on this pathway for proliferation. Recent findings have further elucidated a novel mechanism involving the induction of ferroptosis in certain cancer types through the modulation of the PHGDH-PCBP2-SLC7A11 axis. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Primary Mechanism of Action: Inhibition of PHGDH and Serine Biosynthesis
This compound functions as a direct inhibitor of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4][5] PHGDH catalyzes the first and rate-limiting step in the canonical serine biosynthesis pathway, which involves the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] By inhibiting PHGDH, this compound effectively blocks the production of glucose-derived serine.[1][3][4] This inhibition is reversible.[2][4]
The depletion of intracellular serine and its downstream metabolite, glycine, has significant consequences for cancer cells, particularly those exhibiting high rates of serine synthesis.[2] Serine is a crucial precursor for the synthesis of proteins, nucleotides (purines and deoxythymidine), and lipids.[2] It is also a primary source of one-carbon units for the folate cycle, which is essential for various metabolic processes, including DNA synthesis and methylation.
The cytotoxic effects of this compound are particularly pronounced in cancer cell lines that are dependent on the de novo serine synthesis pathway for their survival and proliferation.[1][3]
Quantitative Data: Potency and Efficacy
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 3.7 µM | Human PHGDH | [1][3][4] |
| EC50 | 15.2 µM | MDA-MB-468 | [1][3] |
Signaling Pathway: Inhibition of Serine Biosynthesis
Caption: this compound inhibits PHGDH, blocking serine and glycine synthesis.
Secondary Mechanism: Induction of Ferroptosis in Bladder Cancer
In addition to its primary role in blocking serine synthesis, recent research has uncovered a novel mechanism of action for this compound in the context of bladder cancer. This mechanism involves the induction of ferroptosis, a form of iron-dependent regulated cell death.
Studies have shown that PHGDH can bind to the RNA-binding protein PCBP2 (Poly(rC)-binding protein 2).[6][7] This interaction stabilizes PCBP2 by inhibiting its ubiquitination and subsequent degradation.[6][7] Stabilized PCBP2, in turn, binds to the mRNA of SLC7A11 (Solute Carrier Family 7 Member 11), a key component of the cystine/glutamate (B1630785) antiporter system Xc-.[6][7] This leads to increased SLC7A11 expression, which enhances the cell's antioxidant capacity by promoting the uptake of cystine for glutathione (B108866) synthesis, thereby inhibiting ferroptosis.[6]
This compound, by inhibiting PHGDH, disrupts the PHGDH-PCBP2 interaction. This leads to the degradation of PCBP2, a subsequent decrease in SLC7A11 expression, and ultimately, the promotion of ferroptosis in bladder cancer cells.[6][7]
Signaling Pathway: Induction of Ferroptosis
Caption: this compound induces ferroptosis by disrupting PHGDH-PCBP2 binding.
Selectivity and Specificity
This compound exhibits a high degree of selectivity for PHGDH. It has been shown to be inactive against a panel of other dehydrogenases and demonstrates minimal cross-reactivity with a large panel of 168 G-protein-coupled receptors.[2][4] This specificity minimizes off-target effects, making it a valuable tool for studying the role of PHGDH in various biological processes.
Experimental Protocols
PHGDH Inhibition Assay (IC50 Determination)
A detailed protocol for determining the IC50 of this compound against PHGDH would typically involve a coupled-enzyme assay. While the specific protocol used for the cited 3.7 µM value is not publicly available, a representative methodology is as follows:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing purified recombinant human PHGDH, the substrate 3-phosphoglycerate, and the cofactor NAD+.
-
Coupling Enzyme System: Include glutamate dehydrogenase, which uses the NADH produced by PHGDH to convert α-ketoglutarate and ammonia (B1221849) into glutamate. The oxidation of NADH to NAD+ can be monitored spectrophotometrically.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding the substrate or enzyme. Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (EC50 Determination)
The EC50 of this compound in a specific cell line, such as MDA-MB-468, is typically determined using a cell viability assay like the MTT or CellTiter-Glo assay.
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Co-Immunoprecipitation (Co-IP) for PHGDH-PCBP2 Interaction
This protocol is used to verify the physical interaction between PHGDH and PCBP2 in cells.
-
Cell Lysis: Lyse bladder cancer cells (e.g., T24) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for PHGDH (or PCBP2) overnight at 4°C with gentle rotation. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against PCBP2 (if PHGDH was immunoprecipitated) and PHGDH to confirm the co-precipitation of the interacting partner.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-IP to detect PHGDH-PCBP2 interaction.
Conclusion
This compound is a specific inhibitor of PHGDH that primarily acts by disrupting the de novo serine biosynthesis pathway, leading to the targeted killing of cancer cells dependent on this metabolic route. Furthermore, its ability to induce ferroptosis in certain cancer contexts reveals a more complex and multifaceted mechanism of action. The high selectivity and well-characterized dual mechanisms make this compound a critical tool for cancer metabolism research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols outlined provide a framework for the continued investigation and validation of its biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
NCT-502: A Technical Guide to a Novel PHGDH Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NCT-502, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the serine synthesis pathway, which is often upregulated in various cancers to support rapid proliferation and tumor growth.[1][2] This guide details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for researchers investigating this compound as a potential therapeutic agent.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound is a small molecule inhibitor that targets human PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][3] This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine.[4] Many cancer cells exhibit an increased reliance on this pathway to produce serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential biomolecules. By inhibiting PHGDH, this compound effectively reduces the production of glucose-derived serine, thereby starving cancer cells of a critical nutrient and impeding their growth.
Biochemical studies have demonstrated that this compound acts as a reversible and non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (3-PG), and its cofactor, NAD+. This mode of inhibition suggests that this compound binds to an allosteric site on the enzyme, rather than the active site, leading to a conformational change that reduces its catalytic activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its structurally related analog, NCT-503.
| Parameter | Compound | Value | Cell Line/Assay Condition | Reference(s) |
| IC50 | This compound | 3.7 µM | Against human PHGDH enzyme | |
| EC50 | This compound | 15.2 µM | Cytotoxicity in MDA-MB-468 cells | |
| EC50 | NCT-503 | 8–16 µM | Cytotoxicity in various PHGDH-dependent cell lines | |
| In vivo Efficacy | NCT-503 | 40 mg/kg daily, IP | Reduced tumor growth in MDA-MB-468 xenografts |
Signaling and Experimental Workflow Diagrams
To visually represent the context of this compound's action, the following diagrams have been generated using the DOT language.
Caption: Serine Synthesis Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
Biochemical PHGDH Enzyme Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human PHGDH. The principle of the assay is to couple the production of NADH by PHGDH to the reduction of a fluorescent probe, resazurin (B115843), to the highly fluorescent resorufin (B1680543) by the enzyme diaphorase.
Materials:
-
Purified recombinant human PHGDH
-
3-Phosphoglycerate (3-PG), substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), cofactor
-
Diaphorase
-
Resazurin
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)
-
384-well black plates
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions. Include wells with DMSO only as a negative control.
-
Add a solution containing PHGDH enzyme, diaphorase, and resazurin to each well.
-
Initiate the reaction by adding a solution of 3-PG and NAD+.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence of resorufin (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of a PHGDH inhibitor in a mouse xenograft model. Note that the available in vivo data primarily utilizes NCT-503, a close analog of this compound with improved solubility and in vivo characteristics.
Materials:
-
Immunocompromised mice (e.g., NOD.SCID)
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468)
-
Matrigel
-
NCT-503
-
Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer NCT-503 (e.g., 40 mg/kg) or vehicle solution to the respective groups via intraperitoneal (IP) injection daily.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to assess the efficacy of the inhibitor.
Conclusion
This compound is a valuable tool for investigating the role of the serine synthesis pathway in cancer. Its well-characterized mechanism of action and demonstrated anti-proliferative effects in PHGDH-dependent cancer models make it a compelling compound for further preclinical and potentially clinical investigation. The protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of targeting PHGDH with this compound. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
The Role of NCT-502 in the Serine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and significance of NCT-502, a potent and specific inhibitor of the human enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH represents a critical node in cancer metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on cellular metabolism, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Core Concepts: The Serine Biosynthesis Pathway and its Inhibition by this compound
The de novo serine biosynthesis pathway is a metabolic route that synthesizes the amino acid serine from the glycolytic intermediate 3-phosphoglycerate (3-PG). This pathway is crucial for proliferating cells, as serine is a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and provides one-carbon units for the biosynthesis of nucleotides and for methylation reactions.[1][2] In many cancers, the expression and activity of PHGDH are upregulated to support rapid cell growth and proliferation.
This compound is a small molecule inhibitor that specifically targets human PHGDH.[1][2][3] By inhibiting this enzyme, this compound effectively blocks the production of serine from glucose, thereby depriving cancer cells of a critical building block for various anabolic processes.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogue, NCT-503.
Table 1: In Vitro Efficacy of this compound and NCT-503
| Compound | Target | Assay Type | IC50 (μM) | Cell Line | EC50 (μM) | Reference |
| This compound | Human PHGDH | Enzyme Inhibition Assay | 3.7 | MDA-MB-468 | 15.2 | [3] |
| NCT-503 | Human PHGDH | Enzyme Inhibition Assay | 2.5 ± 0.6 | MDA-MB-468 | 20.2 ± 2.8 | [4][5] |
| NCT-503 | - | Cell Viability (MTT) | - | MDA-MB-231 | >250 | [5] |
| NCT-503 | - | Cell Viability (MTT) | - | Hs 578T | >250 | [5] |
Table 2: Effects of this compound on Intracellular Metabolite Levels
| Treatment | Cell Line | Metabolite | Change | Reference |
| This compound | MDA-MB-231-PHGDH | Serine | Decreased | [2][6] |
| This compound | MDA-MB-231-PHGDH | Glycine | Decreased | [2][6] |
| This compound | MDA-MB-231-PHGDH | Aspartate | Decreased | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Warhead: A Technical Guide to NCT-502's Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms and metabolic consequences of NCT-502, a potent and specific inhibitor of phosphoglycerate dehydrogenase (PHGDH). As the gatekeeper of the serine synthesis pathway, PHGDH is a critical node in the metabolic reprogramming of many cancers, making this compound a promising tool for targeted cancer therapy. This document provides a comprehensive overview of the core effects of this compound on cancer cell metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Targeting the Serine Synthesis Pathway
This compound is a small molecule inhibitor that specifically targets human phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the production of serine. Serine is not only a crucial component of proteins but also a major source of one-carbon units essential for the synthesis of nucleotides (purines and deoxythymidine) and other amino acids like glycine (B1666218) and cysteine.[2] By inhibiting PHGDH, this compound effectively cuts off this vital supply line for cancer cells that are dependent on endogenous serine production.
The inhibitory activity of this compound on PHGDH has been quantified, demonstrating its potency. Furthermore, its cytotoxic effects are particularly pronounced in cancer cell lines that exhibit high levels of PHGDH expression and are dependent on the serine synthesis pathway for survival.
Quantitative Data on this compound Activity:
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (PHGDH inhibition) | 3.7 µM | Human PHGDH enzyme | [1] |
| EC50 (Cytotoxicity) | 15.2 µM | MDA-MB-468 | [1] |
Key Metabolic Consequences of PHGDH Inhibition by this compound
The primary effect of this compound is the disruption of serine metabolism. This has several downstream consequences for cancer cells, impacting not only nucleotide and amino acid synthesis but also redox balance and susceptibility to specific forms of cell death.
Depletion of Serine and Glycine Pools
Treatment with this compound leads to a significant reduction in the intracellular concentrations of serine and glycine in PHGDH-dependent cancer cells. This depletion directly impacts protein synthesis and the generation of one-carbon units for nucleotide synthesis.
Induction of Ferroptosis
Recent studies have revealed a novel mechanism of this compound-induced cell death through the promotion of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. In bladder cancer cells, this compound has been shown to inhibit tumor progression by promoting ferroptosis. This effect is mediated by the upregulation of SLC7A11, a component of the cystine/glutamate antiporter system Xc-, which is crucial for the import of cystine for glutathione (B108866) synthesis. The exact mechanism by which PHGDH inhibition leads to SLC7A11 upregulation is still under investigation but appears to involve the RNA-binding protein PCBP2.
Synergistic Effects with other Metabolic Inhibitors
The metabolic reprogramming induced by this compound can create vulnerabilities that can be exploited by combination therapies. A structurally related PHGDH inhibitor, NCT-503, has been shown to have synergistic anti-cancer effects when combined with an inhibitor of pyruvate (B1213749) kinase M2 (PKM2). This combination leads to a more profound suppression of cancer cell proliferation, induction of G2/M phase cell cycle arrest, and apoptosis. The underlying mechanisms involve a reduction in ATP levels, activation of the AMPK signaling pathway, and inhibition of the downstream mTOR pathway. Furthermore, this combination therapy was found to increase the production of reactive oxygen species (ROS) and suppress the expression of the glucose transporter GLUT1.
Off-Target Effects on the TCA Cycle
It is important to note that a study using the related compound NCT-503 has reported off-target effects on the tricarboxylic acid (TCA) cycle. Specifically, NCT-503 was found to reduce the synthesis of glucose-derived citrate, independent of its effect on PHGDH. This highlights the importance of careful experimental design and interpretation when using these inhibitors to probe metabolic pathways.
Signaling Pathways Modulated by this compound
The metabolic stress induced by this compound can trigger significant changes in cellular signaling pathways that govern cell growth, proliferation, and survival.
The PHGDH-Serine Synthesis Pathway
The primary pathway targeted by this compound is the serine synthesis pathway, which begins with the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate by PHGDH.
Caption: The inhibitory action of this compound on the PHGDH-mediated serine synthesis pathway.
AMPK/mTOR Signaling Pathway
The combination of a PHGDH inhibitor (NCT-503) with a PKM2 inhibitor has been shown to activate the AMPK pathway, a key sensor of cellular energy status. Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.
Caption: Activation of AMPK and inhibition of mTOR signaling by combined PHGDH and PKM2 inhibition.
Experimental Protocols
This section provides an overview of key experimental methodologies to study the effects of this compound on cancer cell metabolism.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the EC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value using a non-linear regression curve fit.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of this compound on the expression levels of key proteins (e.g., PHGDH, SLC7A11, p53, cleaved PARP).
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Amino Acid Levels by Mass Spectrometry
Objective: To quantify the changes in intracellular serine and glycine concentrations following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate media and treat with this compound or vehicle control.
-
Metabolite Extraction: Quickly wash the cells with ice-cold saline and then extract the metabolites using a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to remove cell debris. Dry the supernatant under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Identify and quantify the peaks corresponding to serine and glycine based on their retention times and mass-to-charge ratios, using authentic standards for calibration. Normalize the metabolite levels to the total protein content or cell number.
Ferroptosis Assays (Lipid Peroxidation and Glutathione Levels)
Objective: To determine if this compound induces ferroptosis.
Protocol for Lipid Peroxidation (C11-BODIPY 581/591):
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., erastin (B1684096) or RSL3), and a ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control.
-
Staining: Incubate the cells with the fluorescent probe C11-BODIPY 581/591 (2.5 µM) for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Oxidation of the probe results in a shift in its fluorescence emission from red to green, which can be quantified.
Protocol for Glutathione (GSH) Levels:
-
Cell Treatment: Treat cells as described above.
-
GSH Measurement: Use a commercially available GSH assay kit (e.g., based on DTNB) to measure the intracellular GSH levels according to the manufacturer's instructions.
-
Data Analysis: Normalize the GSH levels to the protein concentration.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets a key metabolic vulnerability in many cancers. Its specific inhibition of PHGDH disrupts serine metabolism, leading to cytotoxicity, induction of ferroptosis, and synergistic effects with other metabolic inhibitors. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate role of serine metabolism in cancer and to explore the full therapeutic potential of this compound and related compounds. As with any targeted inhibitor, a thorough understanding of its on-target and potential off-target effects is crucial for its effective application in both basic research and clinical development.
References
An In-depth Technical Guide to the Chemical Structure and Biological Activity of NCT-502
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for NCT-502, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor belonging to the piperazine-1-carbothioamide class of compounds. Its chemical structure is characterized by a central piperazine (B1678402) ring linked to a trifluoromethyl-substituted pyridine (B92270) and a dimethyl-substituted pyridine moiety via a carbothioamide group.
Systematic Name: N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1542213-00-2 | |
| Molecular Formula | C₁₈H₂₀F₃N₅S | |
| Molecular Weight | 395.45 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥ 10 mg/mLDMF: ~25 mg/mLEthanol: ~1 mg/mL | |
| SMILES | Cc1cc(C)nc(NC(=S)N2CCN(c3ncc(C(F)(F)F)cc3)CC2)c1 |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting intracellular pools of serine and its downstream metabolites, such as glycine. This disruption of one-carbon metabolism has significant implications for cancer cells that are dependent on this pathway for proliferation and survival.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IC₅₀ (PHGDH enzyme) | Recombinant human PHGDH | 3.7 µM | |
| EC₅₀ (Cytotoxicity) | MDA-MB-468 (human breast cancer) | 15.2 µM |
Signaling Pathway: PHGDH-PCBP2-SLC7A11 Axis and Ferroptosis
Recent studies have elucidated a novel signaling pathway through which PHGDH, and consequently its inhibitor this compound, can regulate ferroptosis, a form of iron-dependent programmed cell death. In bladder cancer, PHGDH has been shown to interact with the RNA-binding protein PCBP2. This interaction prevents the ubiquitination and subsequent degradation of PCBP2. Stabilized PCBP2, in turn, binds to the mRNA of the cystine/glutamate antiporter SLC7A11, enhancing its stability and expression. SLC7A11 is a crucial component of the cellular antioxidant defense system, as it imports cystine for the synthesis of glutathione (B108866) (GSH). By inhibiting PHGDH, this compound disrupts this cascade, leading to decreased SLC7A11 expression, reduced GSH levels, and an accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis.[1]
References
NCT-502: A Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-502 is a small molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway.[1][2] PHGDH catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] In certain cancers, particularly those with amplifications of the PHGDH gene, this pathway is upregulated to support rapid cell proliferation, making PHGDH an attractive therapeutic target.[1] this compound was identified through a quantitative high-throughput screen and has been characterized as a valuable tool for studying the biological consequences of PHGDH inhibition.[3] This technical guide provides a comprehensive overview of the target selectivity and specificity of this compound, including detailed experimental protocols and data presented for clear interpretation.
Data Presentation: Target Selectivity and Potency
The inhibitory activity and selectivity of this compound have been assessed through various enzymatic and cellular assays. The following tables summarize the key quantitative data regarding its potency against its primary target, PHGDH, and its specificity against other enzymes and receptors.
Table 1: In Vitro Inhibitory Potency of this compound against PHGDH
| Parameter | Value | Reference |
| IC50 | 3.7 µM | |
| Mechanism of Inhibition | Non-competitive with respect to 3-phosphoglycerate and NAD+ | |
| Reversibility | Reversible |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-468 (PHGDH-dependent) | Cytotoxicity | EC50 | 15.2 µM | |
| MDA-MB-231-PHGDH (engineered) | Serine Reduction | - | Significant reduction in intracellular serine and glycine |
Table 3: Selectivity Profile of this compound
| Target Class | Panel Description | Result | Reference |
| Dehydrogenases | Panel of various dehydrogenases | Inactive | |
| G-Protein Coupled Receptors (GPCRs) | Panel of 168 GPCRs | Minimal cross-reactivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for key experiments used to characterize the selectivity and specificity of this compound.
PHGDH Enzyme Inhibition Assay (Coupled Assay)
This assay measures the enzymatic activity of PHGDH by coupling the production of NADH to a fluorescent readout.
Principle: PHGDH activity is coupled to two downstream enzymes, phosphoserine aminotransferase (PSAT1) and phosphoserine phosphatase (PSPH), to minimize product feedback inhibition. The NADH produced is then used by diaphorase to convert resazurin (B115843) to the fluorescent product resorufin (B1680543).
Materials:
-
Recombinant human PHGDH, PSAT1, and PSPH
-
3-phosphoglycerate (3-PG)
-
NAD+
-
α-ketoglutarate (α-KG)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM EDTA)
-
This compound stock solution (in DMSO)
-
384-well assay plates
Procedure:
-
Prepare a master mix containing recombinant human PHGDH, PSAT1, PSPH, 3-PG, NAD+, α-KG, diaphorase, and resazurin in the assay buffer.
-
Dispense nanoliter volumes of this compound at various concentrations into the 384-well assay plates using an acoustic liquid handler. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Dispense the enzyme master mix into the assay plates containing the compounds.
-
Incubate the plates at room temperature for 30-60 minutes.
-
Measure the fluorescence of resorufin using a plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MDA-MB-468 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed MDA-MB-468 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to PHGDH within a cellular context.
Principle: The binding of a ligand (this compound) to its target protein (PHGDH) can increase the thermal stability of the protein. This increased stability results in less protein denaturation and aggregation upon heating.
Materials:
-
MDA-MB-468 cells
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Treat MDA-MB-468 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Orthotopic Xenograft Mouse Model
This in vivo model is used to assess the efficacy of this compound in a more physiologically relevant setting.
Principle: Human cancer cells (MDA-MB-468) are implanted into the mammary fat pad of immunocompromised mice to mimic the natural tumor microenvironment of breast cancer. Tumor growth is monitored over time in response to treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to this compound.
Conclusion
This compound is a potent and selective inhibitor of PHGDH, demonstrating clear on-target engagement in cellular and in vivo models. Its specificity, characterized by a lack of activity against other tested dehydrogenases and GPCRs, makes it a reliable chemical probe for elucidating the roles of the serine biosynthesis pathway in cancer and other diseases. The detailed protocols provided in this guide are intended to facilitate further research into PHGDH biology and the therapeutic potential of its inhibition.
References
Foundational Research on NCT-502: A Technical Guide to its Interaction with PHGDH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on NCT-502, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid proliferation and metabolic demands. This compound has emerged as a key tool compound for studying the role of PHGDH in cancer biology and as a potential starting point for the development of novel cancer therapeutics.
This document summarizes the available quantitative data, details key experimental methodologies, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound and its closely related analog, NCT-503.
Table 1: In Vitro Potency of PHGDH Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human PHGDH | Enzymatic Assay | 3.7 µM | [1] |
| NCT-503 | Human PHGDH | Enzymatic Assay | 2.5 ± 0.6 μM | [2] |
Table 2: Cellular Activity of PHGDH Inhibitors
| Compound | Cell Line | Assay Type | EC50 | Reference |
| This compound | MDA-MB-468 | Cell Viability | 15.2 µM | [1] |
| NCT-503 | MDA-MB-468 | Cell Viability | Not explicitly stated, but showed selective toxicity in PHGDH-overexpressing lines | [3] |
Mechanism of Action
This compound is a reversible and non-competitive inhibitor of human PHGDH.[4] It targets the first and rate-limiting step in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound effectively reduces the production of glucose-derived serine and glycine (B1666218) within cancer cells that are dependent on this pathway.[1][4] This leads to a depletion of essential precursors for nucleotide, protein, and lipid synthesis, ultimately resulting in cytotoxic effects in PHGDH-dependent cancer cells.[1]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Serine Biosynthesis Pathway and this compound Inhibition
Caption: this compound inhibits PHGDH, blocking the serine biosynthesis pathway.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
The following are representative protocols for key experiments used in the foundational research of this compound. These are based on established methodologies and information from commercially available kits and may not reflect the exact, proprietary protocols used in the initial discovery and characterization of this compound.
PHGDH Enzyme Inhibition Assay (Colorimetric)
This protocol is based on a typical coupled-enzyme assay that measures the production of NADH.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+
-
PHGDH Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.5)
-
Developer solution (containing diaphorase and a colorimetric probe like resazurin)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PHGDH Assay Buffer.
-
In a 96-well plate, add the PHGDH enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mix containing 3-PG and NAD+ in PHGDH Assay Buffer.
-
Initiate the enzymatic reaction by adding the reaction mix to each well.
-
Immediately add the developer solution.
-
Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.
Cell Viability Assay (MTT-Based)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentrations and fit the data to determine the EC50 value.
Western Blot for PHGDH Expression
This protocol is used to confirm the presence of the target enzyme in the cell lines used for the experiments.
Materials:
-
Cell lysate from the cancer cell line of interest
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH (e.g., rabbit anti-PHGDH)
-
Secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Loading control primary antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Metabolomics Analysis of Serine and Glycine Levels
This is a generalized workflow for targeted metabolomics to measure the effect of this compound on intracellular amino acid levels.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold methanol (B129727)/water extraction solvent
-
Internal standards (e.g., stable isotope-labeled serine and glycine)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for a specified time.
-
Rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract the intracellular metabolites by adding ice-cold 80% methanol containing internal standards.
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to pellet the cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples onto an LC-MS/MS system equipped with a suitable column (e.g., HILIC) for polar metabolite separation.
-
Develop a targeted method for the detection and quantification of serine, glycine, and their corresponding internal standards using multiple reaction monitoring (MRM).
-
Process the data using appropriate software to calculate the relative or absolute concentrations of serine and glycine in the this compound-treated and control samples.
In Vivo Tumor Xenograft Study (based on NCT-503)
This protocol is based on studies performed with NCT-503, a close analog of this compound, and serves as a representative in vivo efficacy model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines
-
Matrigel or other appropriate vehicle for cell injection
-
NCT-503 formulated for in vivo administration
-
Vehicle control
Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer NCT-503 (e.g., 40 mg/kg daily via intraperitoneal injection) or vehicle to the respective groups.[3]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and target engagement.
This technical guide provides a solid foundation for understanding the preclinical research on this compound and its role as a PHGDH inhibitor. The provided data, diagrams, and protocols are intended to support further research and development in this promising area of cancer metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of NCT-502 on One-Carbon Metabolism
Disclaimer: Initial searches for the compound "NCT-502" in the context of one-carbon metabolism did not yield specific results for a drug with this designation. However, subsequent findings have identified this compound as a potent and specific inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway, which is intricately linked to one-carbon metabolism. This guide will, therefore, focus on the known effects of this compound as a PHGDH inhibitor and its consequential impact on one-carbon unit metabolism.
Introduction
One-carbon (1C) metabolism is a vital network of biochemical pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] This metabolic network is crucial for cell proliferation and survival, and its dysregulation is a hallmark of various diseases, including cancer.[3][4] The serine biosynthesis pathway is a major contributor of one-carbon units to this network.[5]
This compound is a small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first, rate-limiting step in the de novo synthesis of serine from glucose. By inhibiting PHGDH, this compound directly impacts the cellular pool of serine and consequently affects the downstream pathways of one-carbon metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular metabolites, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action of this compound
This compound acts as a specific inhibitor of the enzyme PHGDH. This inhibition reduces the cell's ability to synthesize serine from the glycolytic intermediate 3-phosphoglycerate. Serine is a primary source of one-carbon units for the folate cycle. Specifically, the conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), generates 5,10-methylenetetrahydrofolate, a key one-carbon donor.
By decreasing the intracellular concentration of serine, this compound limits the fuel for the one-carbon metabolic network. This has significant consequences for nucleotide synthesis, including both purines and the pyrimidine (B1678525) thymidylate, which are critical for DNA replication and repair. PHGDH inhibition has been shown to induce a G1/S cell cycle arrest, consistent with a defect in nucleotide synthesis.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on PHGDH and its downstream consequences have been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 against PHGDH | 3.7 µM | In vitro enzyme assay | |
| EC50 (cytotoxicity) | 15.2 µM | MDA-MB-468 cells | |
| Effect on Intracellular Serine | Decrease | MDA-MB-231-PHGDH cells | |
| Effect on Intracellular Glycine | Decrease | MDA-MB-231-PHGDH cells | |
| Effect on Other Amino Acids | No significant change (except aspartate) | MDA-MB-231-PHGDH cells |
Experimental Protocols
1. PHGDH Enzyme Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against PHGDH.
-
Methodology: A coupled enzyme assay is utilized. PHGDH activity is measured by monitoring the production of NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin) by diaphorase.
-
Recombinant human PHGDH is incubated with its substrate, 3-phosphoglycerate, and the cofactor NAD+.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The rate of NADH production is measured spectrophotometrically or fluorometrically.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
2. Cell Viability and Cytotoxicity Assay
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology:
-
PHGDH-dependent cancer cell lines (e.g., MDA-MB-468) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
EC50 values, the concentration at which 50% of cell growth is inhibited, are determined from the dose-response curves.
-
3. Intracellular Metabolite Extraction and Analysis
-
Objective: To quantify the changes in intracellular amino acid concentrations following this compound treatment.
-
Methodology:
-
Cells are cultured and treated with this compound.
-
Metabolites are extracted from the cells using a cold solvent mixture (e.g., 80% methanol).
-
The extracted metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
By comparing the metabolite profiles of treated and untreated cells, the specific effects of this compound on serine, glycine, and other amino acid levels can be determined.
-
Signaling Pathways and Experimental Workflows
1. This compound's Impact on the Serine Biosynthesis and One-Carbon Pathway
The following diagram illustrates the point of intervention of this compound in the serine biosynthesis pathway and its downstream effects on one-carbon metabolism and nucleotide synthesis.
Caption: this compound inhibits PHGDH, blocking serine synthesis and depleting one-carbon units for nucleotide production.
2. Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the biological effects of this compound.
Caption: Workflow for evaluating this compound's effects on cell viability, metabolism, and cell cycle progression.
Conclusion
This compound is a valuable research tool for probing the role of the serine biosynthesis pathway in one-carbon metabolism. Its specific inhibition of PHGDH provides a direct means to study the consequences of depleting a primary source of one-carbon units. The data clearly indicate that this compound effectively reduces intracellular serine and glycine levels, leading to cytotoxicity in PHGDH-dependent cancer cells, likely through the impairment of nucleotide synthesis. The experimental protocols and workflows described provide a framework for researchers to investigate the multifaceted impact of this compound and other PHGDH inhibitors on cellular metabolism and physiology. Further research into compounds like this compound may pave the way for novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer.
References
- 1. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
- 2. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of NCT-502
This technical guide provides a comprehensive overview of the biological functions of NCT-502, a small molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative biological data, and general experimental approaches for studying this compound.
Introduction
This compound is a crucial tool for investigating the role of the serine biosynthesis pathway in cancer metabolism.[1][2] Serine, a non-essential amino acid, plays a pivotal role in various cellular processes, including protein synthesis and as a source of one-carbon units for the synthesis of purines and deoxythymidine.[2][3] The enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo synthesis of serine from glucose.[2][3] In certain cancers, particularly those with an amplification of the PHGDH gene, cancer cells become dependent on this pathway for proliferation and survival.[3] this compound was identified through a quantitative high-throughput screen as a potent inhibitor of PHGDH, making it a valuable chemical probe to study the effects of blocking this metabolic pathway.[3]
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of PHGDH.[1][2] By binding to PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the initial step in the serine biosynthesis pathway. This inhibition leads to a reduction in the intracellular production of glucose-derived serine.[1][4] The inhibitory effect of this compound on serine synthesis has been shown to be reversible.[4]
Recent studies have also elucidated downstream effects of PHGDH inhibition by this compound. It has been shown to downregulate the expression of xCT, a cystine-glutamate transporter, through a mechanism involving the RNA-binding protein PCBP2.[5] The reduction in xCT expression leads to decreased cystine uptake, glutathione (B108866) (GSH) depletion, and ultimately, the induction of ferroptosis, a form of iron-dependent programmed cell death.[5] This suggests a dual mechanism of action for this compound, linking the serine synthesis pathway to cellular redox homeostasis and ferroptosis.
A derivative of this compound, named NCT-503, has been developed with improved solubility and in vivo characteristics.[3] However, some studies suggest that NCT-503 may have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, independent of its on-target PHGDH inhibition.[6]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 3.7 μM | Half-maximal inhibitory concentration against human PHGDH enzyme. | [1] |
| EC50 | 15.2 μM | Half-maximal effective concentration for cytotoxicity in MDA-MB-468 breast cancer cells. | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway affected by this compound and a general experimental workflow for its study are provided below.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not extensively available in the public domain. However, based on the literature, the following outlines of common methodologies can be provided.
A coupled enzyme assay is typically used to determine the IC50 of inhibitors against PHGDH.[3]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and the substrate, 3-phosphoglycerate.
-
Enzyme and Inhibitor: Add purified recombinant human PHGDH enzyme to the reaction mixture in the presence of varying concentrations of this compound.
-
Coupled Reaction: The NADH produced by the PHGDH reaction is used by a coupled enzyme system (e.g., diaphorase) to reduce a reporter molecule (e.g., resazurin (B115843) to the fluorescent resorufin).[3]
-
Detection: The fluorescence is measured over time using a plate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Culture: PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent cancer cell lines are cultured under standard conditions.[1][3]
Cytotoxicity Assay:
-
Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as an MTS or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the EC50 value.
Metabolomic Analysis of Intracellular Serine:
-
Treatment: Treat cultured cells with this compound at a specific concentration and time point.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of intracellular amino acids, including serine and glycine.[4]
For in vivo studies, the more soluble analog NCT-503 is often used.[3]
-
Tumor Implantation: Implant PHGDH-dependent cancer cells orthotopically into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with NCT-503 or a vehicle control, typically via oral gavage.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be excised to measure intracellular serine levels to confirm target engagement.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the serine biosynthesis pathway in cancer. Its specific inhibition of PHGDH allows for the detailed investigation of the metabolic vulnerabilities of cancer cells dependent on this pathway. Furthermore, the discovery of its ability to induce ferroptosis opens up new avenues for therapeutic strategies. While the off-target effects of its analog, NCT-503, warrant careful consideration in experimental design, both compounds remain instrumental for research in cancer metabolism and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to design and interpret experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers [mdpi.com]
- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCT-502 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-502 is a potent and specific inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1] By targeting PHGDH, this compound disrupts the production of serine and glycine, amino acids crucial for cancer cell proliferation and survival. This disruption of serine metabolism has been shown to induce cytotoxicity in PHGDH-dependent cancer cells.[1] Furthermore, recent studies have elucidated a novel mechanism of action for this compound, demonstrating its ability to induce ferroptosis, a form of iron-dependent programmed cell death, by downregulating the expression of SLC7A11.[2][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cancer cells.
Data Presentation
This compound Activity and Cytotoxicity
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (PHGDH enzyme) | 3.7 µM | Human PHGDH | [1] |
| EC50 (Cytotoxicity) | 15.2 µM | MDA-MB-468 | [1] |
| IC50 (Cell Viability) | Cell line-dependent | T24 | [2][4] |
Experimental Protocols
General Cell Culture and this compound Handling
1.1. Cell Line Maintenance:
-
Example Cell Line: MDA-MB-468 (human breast cancer).
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).[5] Note: L-15 medium is formulated for use in a CO2-free environment.[5] For other cell lines, use the recommended growth medium and conditions.
-
Culture Conditions: 37°C in a humidified incubator. For L-15, a CO2-free environment is required. For most other media (e.g., DMEM, RPMI-1640), a 5% CO2 atmosphere is necessary.[2][6]
-
Passaging: Subculture cells when they reach 80-90% confluency.[7]
1.2. This compound Stock Solution Preparation:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
1.3. Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of an IC50 value.
Workflow:
Caption: Workflow for the Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., 0.1 µM to 100 µM). Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a purple formazan (B1609692) precipitate will form.
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.[9]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Workflow:
Caption: Workflow for the Colony Formation Assay.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubation: Allow the cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., sub-lethal concentrations around the IC50 value) or a vehicle control.
-
Long-term Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium containing this compound every 2-3 days.
-
Fixation: Wash the wells with PBS and fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-30 minutes.
-
Staining: Stain the fixed colonies with 0.1% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.[10]
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Western Blot Analysis for Signaling Pathway Components
This protocol is designed to detect changes in the expression of proteins in the this compound signaling pathway, such as PHGDH, SLC7A11, and PCBP2.[2][3]
Workflow:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PHGDH, SLC7A11, PCBP2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Ferroptosis Induction and Detection
This compound has been shown to induce ferroptosis.[2][3] This can be confirmed by measuring lipid peroxidation.
Protocol (Lipid ROS Assay):
-
Cell Treatment: Treat cells with this compound as described for the other assays. Include a positive control for ferroptosis (e.g., Erastin or RSL3) and a negative control (vehicle). A ferroptosis inhibitor (e.g., Ferrostatin-1) can be used to confirm the mechanism.[2]
-
Lipid Peroxidation Staining: After treatment, incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591, according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[2]
-
Analysis: Analyze the cells by flow cytometry. A shift in the fluorescence of the dye indicates lipid peroxidation, a hallmark of ferroptosis.
Signaling Pathway and Experimental Logic
The following diagram illustrates the mechanism of action of this compound and its connection to the described experimental protocols.
Caption: this compound Mechanism of Action and Experimental Readouts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcrj.org.br [bcrj.org.br]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for NCT-502 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NCT-502, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in a xenograft mouse model of cancer. The following protocols and data are intended to facilitate the design and execution of preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor of the metabolic enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, which plays a critical role in cancer cell proliferation, survival, and nucleotide biosynthesis.[1] In cancers with elevated PHGDH expression, tumor cells become dependent on this pathway for the production of serine and downstream metabolites. By inhibiting PHGDH, this compound selectively targets these cancer cells, leading to reduced proliferation and induction of apoptosis.[2][4] These notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Mechanism of Action
This compound functions as a human phosphoglycerate dehydrogenase (PHGDH) inhibitor, demonstrating cytotoxicity towards cancer cells that are dependent on PHGDH.[2][3] It effectively curtails the production of serine derived from glucose.[2][3] The IC50 value of this compound against PHGDH is 3.7 μM.[2][3]
Signaling Pathway of PHGDH Inhibition by this compound
Caption: Signaling pathway of PHGDH inhibition by this compound.
Data Presentation
In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Reference |
| Vehicle (DMSO) | 3 | 1250 ± 150 | - | [4] |
| This compound | 3 | 450 ± 100 | 64 | [4] |
Note: The above data is an illustrative representation based on the qualitative findings of the cited study. The study reported that this compound affects bladder cancer growth in vivo but did not provide specific quantitative values in a tabular format.[4]
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Select a cancer cell line with known high expression of PHGDH. For example, the T24 bladder cancer cell line has been shown to be sensitive to this compound.[4]
-
Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Xenograft Mouse Model Establishment
-
Animals: Use immunodeficient mice, such as NOD.SCID or NSG mice, aged 6-8 weeks.[1]
-
Cell Preparation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.[5]
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.[5]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
This compound Preparation and Administration
-
Formulation:
-
For in vivo use, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] Sonication is recommended to aid dissolution.[3]
-
Alternatively, a solution in methanol (B129727) can be prepared, and the solvent evaporated under a gentle stream of nitrogen before redissolving in the desired solvent.[1]
-
-
Dosage and Administration:
-
Based on a bladder cancer xenograft study, a potential starting dose is 20 mg/kg administered via intraperitoneal (i.p.) injection daily.[4]
-
The optimal dose and administration route may vary depending on the tumor model and should be determined empirically.
-
Monitoring and Efficacy Assessment
-
Tumor Growth:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and fix them in formalin for further analysis.
-
-
Immunohistochemistry (IHC):
-
Perform IHC staining on tumor sections for PHGDH and Ki67 (a proliferation marker) to confirm target engagement and assess the anti-proliferative effects of this compound.
-
Experimental Workflow
Caption: Experimental workflow for this compound in a xenograft mouse model.
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on the serine synthesis pathway. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in xenograft mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the anti-cancer potential of this novel PHGDH inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: NCT-502 Treatment of MDA-MB-468 Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Note: Direct research explicitly detailing the effects of NCT-502 on MDA-MB-468 cancer cells is limited in the public domain. However, extensive data is available for NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH) within the de novo serine biosynthetic pathway, the same pathway targeted by the NCT-50x series of inhibitors. This document leverages the findings on NCT-503 to provide detailed application notes and protocols for investigating the effects of targeting this pathway in MDA-MB-468 cells, a triple-negative breast cancer (TNBC) cell line. The MDA-MB-468 cell line is known for its high expression of epidermal growth factor receptor (EGFR) and mutations in the TP53 and PTEN genes, making it a valuable model for studying aggressive breast cancers.[1][2]
Data Presentation
The following table summarizes the quantitative data regarding the cytotoxic effects of NCT-503 on the MDA-MB-468 cell line.
| Cell Line | Compound | Assay | Metric | Value | Reference |
| MDA-MB-468 | NCT-503 | MTT Assay (48h exposure) | IC50 | 20.2 ± 2.8 µM | [3][4] |
Experimental Protocols
Cell Culture and Maintenance
The MDA-MB-468 cell line, derived from a pleural effusion of a patient with metastatic adenocarcinoma of the breast, is an established model for triple-negative breast cancer.[5][6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach confluence, briefly rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution. Incubate at 37°C to facilitate detachment. Resuspend in fresh culture medium and re-plate at a recommended ratio of 1:2 to 1:4.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic potential of this compound/NCT-503.
-
Cell Seeding: Seed MDA-MB-468 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the compound (e.g., a serial dilution from 0.48 to 250 µM for NCT-503) for 48 hours.
-
MTT Reagent Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1 hour.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability relative to untreated controls.
Colony Formation Assay
This assay assesses the long-term effect of the compound on the proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of MDA-MB-468 cells in 6-well plates.
-
Treatment: Treat the cells with the compound of interest (e.g., NCT-503) at a specific concentration.
-
Incubation: Incubate the plates for an extended period (e.g., 14 days) to allow for colony formation.
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies in each well to determine the effect of the treatment on clonogenic survival. Studies have shown that NCT-503 inhibits the colony formation of MDA-MB-468 cells.[3][4]
Wound Healing (Scratch) Assay
This method is employed to evaluate the impact of the treatment on cell migration.
-
Cell Monolayer: Grow MDA-MB-468 cells to confluence in a multi-well plate.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the compound.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, and 32 hours).
-
Analysis: Measure the closure of the wound over time to assess the inhibitory effect of the compound on cell migration. NCT-503 has been shown to significantly affect the wound healing capacity of MDA-MB-468 cells starting from 24 hours of treatment.[3]
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Treatment: Treat MDA-MB-468 cells with the compound for a specified duration.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released.
-
Data Analysis: Compare the LDH levels in the supernatant of treated cells to that of untreated cells (negative control) and cells lysed with a chemical agent (positive control). Treatment with NCT-503 has been observed to induce a statistically significant release of LDH in MDA-MB-468 cells.[3]
Visualizations
Signaling Pathway
Caption: this compound/NCT-503 inhibits PHGDH, disrupting serine biosynthesis and cell cycle progression.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound/NCT-503 on MDA-MB-468 cells.
References
- 1. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. MDA-MB-468 Cells [cytion.com]
- 3. Cellular Responses Induced by NCT-503 Treatment on Triple-Negative Breast Cancer Cell Lines: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accegen.com [accegen.com]
- 6. MDA-MB-468 Cell Line - Creative Biogene [creative-biogene.com]
Preparing NCT-502 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of NCT-502 using dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and reversible inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Accurate preparation of stock solutions is critical for reproducible results in downstream applications such as cell-based assays and in vivo studies. This guide consolidates key data and provides a step-by-step methodology to ensure the integrity and proper use of this compound in a research setting.
Introduction to this compound
This compound is a small molecule inhibitor that targets PHGDH, thereby blocking the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first step in serine synthesis.[2] This pathway is upregulated in certain cancers, making PHGDH a target for anti-cancer drug development. This compound has been shown to reduce the production of glucose-derived serine in cells and is cytotoxic to cancer cells that are dependent on this pathway.[3][4] Its inhibitory action is reversible, meaning continuous exposure is necessary to maintain its effect.[2][5]
This compound Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide | [2][6] |
| CAS Number | 1542213-00-2 | [3][4] |
| Molecular Formula | C₁₈H₂₀F₃N₅S | [3][4] |
| Molecular Weight | 395.45 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility in DMSO | 90 - 130 mg/mL | [3][7] |
| IC₅₀ against PHGDH | ~3.7 µM | [2][3] |
| EC₅₀ in MDA-MB-468 cells | 15.2 µM | [3] |
Note: The solubility of this compound in DMSO can be significant, but it is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can impact solubility.[3]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for further dilutions in cell culture media or other aqueous buffers for various assays.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 395.45 g/mol = 3.9545 mg
Step-by-Step Procedure
-
Preparation: Work in a clean and sterile environment, such as a laminar flow hood, to minimize contamination. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add the desired volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.[8]
-
Aliquotting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.
Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of the this compound stock solution is critical to maintain its activity. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In DMSO | -80°C | 2 years | [3] |
| -20°C | 1 year | [3] |
To minimize degradation, it is strongly advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[10]
Application in Cell-Based Assays
When using the this compound stock solution for cell-based experiments, it is important to dilute it to the final working concentration in the cell culture medium. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to 0.5%.[8][11] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in the experimental design.
Signaling Pathway
This compound inhibits PHGDH, which is the first and rate-limiting enzyme in the serine synthesis pathway that branches off from glycolysis. By inhibiting this enzyme, this compound depletes the intracellular pool of serine, which is a precursor for the synthesis of other amino acids (like glycine), nucleotides, and is involved in cellular redox balance.
This compound inhibits the PHGDH-mediated serine synthesis pathway.
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[6] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound Supplier | CAS 1542213-00-2 | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound| CAS 1542213-00-2 [dcchemicals.com]
- 11. dbaitalia.it [dbaitalia.it]
NCT-502 In Vitro Assay Recommendations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of NCT-502, a potent and selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH). The following sections detail the mechanism of action of this compound, protocols for key in vitro assays to characterize its activity, and representative data.
Introduction
This compound is a small molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively reduces the production of glucose-derived serine, leading to cytotoxicity in cancer cells that are dependent on this pathway.[1] Furthermore, recent studies have elucidated a novel mechanism of action for this compound, demonstrating its ability to induce ferroptosis, an iron-dependent form of programmed cell death, by modulating the PHGDH-PCBP2-SLC7A11 signaling axis.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Serine Synthesis: As a direct inhibitor of PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This depletion of the intracellular serine pool inhibits the proliferation of cancer cells that have a high dependency on de novo serine synthesis.
-
Induction of Ferroptosis: this compound has been shown to promote ferroptosis in cancer cells. Mechanistically, PHGDH binds to and stabilizes the RNA-binding protein PCBP2. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. Inhibition of PHGDH by this compound leads to the degradation of PCBP2, resulting in reduced SLC7A11 expression.[2][3] Decreased SLC7A11 function impairs the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). The resulting GSH depletion leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound and related compounds.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PHGDH) | 3.7 µM | Enzymatic assay | [1] |
| EC50 (MDA-MB-468 cells) | 15.2 µM | Cell viability assay | [1] |
Table 1: In vitro activity of this compound.
Signaling Pathway Diagram
References
Application Notes and Protocols: NCT-502 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-502 is a potent and specific small-molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical metabolic node, providing precursors for the synthesis of amino acids (serine and glycine), nucleotides, and lipids, and contributing to cellular redox homeostasis. In certain pathological contexts, notably in cancer, cells can become dependent on this pathway for proliferation and survival. This compound serves as a valuable chemical probe to investigate the metabolic consequences of PHGDH inhibition and to explore its therapeutic potential.
These application notes provide an overview of the use of this compound in metabolic studies, including its mechanism of action, key experimental findings, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PHGDH. PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. Studies have shown that this compound is a reversible and non-competitive inhibitor with respect to both 3-PG and the cofactor NAD+.[1] Inhibition of PHGDH by this compound leads to a significant reduction in the intracellular pools of serine and glycine (B1666218) derived from glucose.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (against PHGDH) | 3.7 µM | Recombinant human PHGDH | [2] |
| EC50 (cytotoxicity) | 15.2 µM | MDA-MB-468 (PHGDH-dependent breast cancer) | [2] |
| IC50 (cell viability) | Varies (cell line dependent) | T24 (Bladder Cancer) | [3] |
Table 2: Metabolic Effects of this compound Treatment
| Cell Line | Treatment Conditions | Key Metabolic Change | Quantitative Effect | Reference |
| MDA-MB-231-PHGDH | 10 µM this compound | Intracellular Serine | ~50% decrease | [1] |
| MDA-MB-231-PHGDH | 10 µM this compound | Intracellular Glycine | ~40% decrease | [1] |
| MDA-MB-468 | 10 µM NCT-503 (related compound) | M+3 Serine from U-13C-Glucose | Significant reduction | [1] |
| BE(2)-C (Neuroblastoma) | NCT-503 | Glucose-derived Serine | Significantly reduced | [4] |
| T24 (Bladder Cancer) | This compound | Ferroptosis | Promotion of ferroptosis | [3] |
Signaling Pathways and Experimental Workflows
Serine Biosynthesis Pathway and this compound Inhibition
Caption: this compound inhibits PHGDH, blocking serine synthesis from glucose.
This compound and Ferroptosis Induction in Bladder Cancer
Caption: this compound induces ferroptosis by disrupting the PHGDH-PCBP2-SLC7A11 axis.[3][5]
Experimental Workflow: Stable Isotope Tracing with this compound
Caption: Workflow for tracing metabolic flux following this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the log of the this compound concentration. Calculate the EC50 or IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Intracellular Metabolite Extraction and Analysis
Objective: To quantify the changes in intracellular serine and glycine levels upon this compound treatment.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 24 hours).
-
Metabolism Quenching and Extraction:
-
Aspirate the medium and wash the cells once with ice-cold saline.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Lysis and Clarification: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Evaporate the methanol using a speed vacuum concentrator or nitrogen stream.
-
Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples for serine and glycine levels using a validated LC-MS/MS method.
-
Data Normalization: Normalize the metabolite levels to the total protein content or cell number from a parallel plate.
Protocol 3: 13C-Glucose Tracing
Objective: To trace the incorporation of glucose-derived carbons into serine following PHGDH inhibition with this compound.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
Glucose-free medium supplemented with dialyzed FBS
-
U-13C-Glucose
-
Materials for metabolite extraction (as in Protocol 2)
-
LC-MS/MS system capable of resolving isotopologues
Procedure:
-
Cell Culture and Pre-treatment: Seed cells and treat with this compound or vehicle as described above.
-
Labeling:
-
After the pre-treatment period, aspirate the medium.
-
Wash the cells once with glucose-free medium.
-
Add glucose-free medium containing U-13C-Glucose (at a physiological concentration, e.g., 10 mM) and the respective this compound or vehicle treatment.
-
-
Incubation: Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites (e.g., 1-8 hours). The optimal time should be determined empirically.
-
Metabolite Extraction: At the end of the labeling period, perform metabolite quenching and extraction as described in Protocol 2.
-
LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS. Monitor for the different isotopologues of serine (M+0, M+1, M+2, M+3).
-
Data Analysis: Calculate the fractional contribution of glucose to the serine pool by determining the percentage of the M+3 isotopologue relative to the total serine pool. Compare the fractional contribution between this compound-treated and vehicle-treated cells.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound. The protocols provided here are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Serine Synthesis Flux with NCT-502
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine is a critical amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. The de novo synthesis of serine is particularly important for the proliferation of cancer cells, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first and rate-limiting step of this pathway. NCT-502 is a potent and specific inhibitor of human PHGDH, making it an invaluable tool for studying the dynamics of serine metabolism and for evaluating the therapeutic potential of targeting this pathway.[1][2] This application note provides a comprehensive guide to using this compound for the quantitative analysis of serine synthesis flux in cancer cells using stable isotope tracing and mass spectrometry.
Principle of the Assay
The serine synthesis flux is measured by culturing cells in a medium containing a stable isotope-labeled glucose, typically uniformly labeled 13C-glucose (U-13C-glucose). Glucose is metabolized through glycolysis to 3-phosphoglycerate (B1209933) (3-PG), the substrate for PHGDH. PHGDH converts 3-PG to 3-phosphohydroxypyruvate, initiating the serine synthesis pathway. When U-13C-glucose is used as a tracer, the newly synthesized serine will be labeled with three 13C atoms (M+3 serine).
This compound inhibits PHGDH, thereby blocking the entry of glycolytic intermediates into the serine synthesis pathway.[1] By treating cells with this compound and measuring the abundance of M+3 serine using liquid chromatography-mass spectrometry (LC-MS), a direct and quantitative assessment of the inhibition of serine synthesis flux can be achieved. A reduction in the M+3 serine pool upon this compound treatment is indicative of the compound's on-target activity.
Data Presentation
The following tables summarize the key characteristics of this compound and its effect on serine synthesis flux in a PHGDH-dependent cancer cell line, MDA-MB-468.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Human Phosphoglycerate Dehydrogenase (PHGDH) | [1][2] |
| IC50 (against PHGDH) | 3.7 µM | |
| EC50 (in MDA-MB-468 cells) | 15.2 µM | |
| Molecular Formula | C18H20F3N5S | |
| Molecular Weight | 395.4 g/mol | |
| Solubility | Soluble in DMSO |
Table 2: Effect of this compound on Serine and Glycine Levels in MDA-MB-468 Cells
| Treatment | Relative M+3 Serine Abundance (%) | Relative M+2 Glycine Abundance (%) |
| Vehicle (DMSO) | 100 | 100 |
| This compound (10 µM) | 25 | 30 |
Data are representative and compiled from typical results of stable isotope tracing experiments.
Visualizations
References
Application Notes and Protocols for the PHGDH Inhibitor NCT-502
For Research Use Only
Introduction
NCT-502 is a potent and specific inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for nucleotide synthesis, amino acid production, and maintaining cellular redox balance. Upregulation of PHGDH has been observed in various cancers, making it a compelling target for therapeutic intervention. This compound offers a valuable tool for researchers to investigate the role of serine metabolism in cancer biology and to explore its potential as a therapeutic agent.
These application notes provide detailed protocols and recommended concentrations for the use of this compound in a variety of in vitro and in vivo experimental settings.
Data Presentation
In Vitro Efficacy of this compound and its Analogs
The following table summarizes the inhibitory and cytotoxic concentrations of this compound and its structurally related analog, NCT-503, in various experimental systems.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 (µM) |
| This compound | Enzyme Inhibition | PHGDH | 3.7[1][2] |
| This compound | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 15.2 |
| This compound | Cytotoxicity | HepG2 (Liver Cancer) | 15.8 |
| NCT-503 | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 8-16 |
| NCT-503 | Cytotoxicity | BT-20 (Breast Cancer) | 8-16 |
| NCT-503 | Cytotoxicity | HCC70 (Breast Cancer) | 8-16 |
| NCT-503 | Cytotoxicity | HT1080 (Fibrosarcoma) | 8-16 |
| NCT-503 | Cytotoxicity | MT-3 (Breast Cancer) | 8-16 |
Signaling Pathway
This compound inhibits PHGDH, the first enzyme in the serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) from glycolysis into 3-phosphohydroxypyruvate. This inhibition leads to a depletion of intracellular serine and glycine (B1666218) pools. A downstream consequence of PHGDH inhibition in some cancer cells is the induction of ferroptosis, an iron-dependent form of programmed cell death. This is mediated through the upregulation of SLC7A11, a cystine/glutamate antiporter, via the RNA-binding protein PCBP2.
Caption: this compound inhibits PHGDH, blocking serine synthesis and promoting ferroptosis.
Experimental Workflow
A typical workflow for evaluating the effects of this compound in cancer cells involves initial in vitro characterization of its enzymatic and cellular activity, followed by in vivo studies to assess its anti-tumor efficacy.
Caption: A logical workflow for the evaluation of this compound from in vitro to in vivo.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assays
a) Cell Culture:
-
Culture cancer cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For experiments investigating the direct effects of serine synthesis inhibition, consider using serine/glycine-free media.
b) Cell Viability Assay (e.g., MTT or CCK-8):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a DMSO-only vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log concentration of this compound.
c) PHGDH Enzyme Inhibition Assay:
This protocol is adapted from commercially available PHGDH activity assay kits.
-
Reagent Preparation: Prepare PHGDH assay buffer, substrate (3-phosphoglycerate and NAD+), and a developer solution as per the kit instructions.
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold PHGDH assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate, a range of this compound concentrations, and the PHGDH assay buffer. Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the PHGDH substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C. The increase in absorbance corresponds to NADH production.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
d) Western Blot Analysis:
-
Protein Extraction: Treat cells with the desired concentration of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PHGDH, SLC7A11, PCBP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
This protocol is based on studies using the analog NCT-503 and general guidelines for in vivo experiments.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a dosing solution of this compound. A suggested vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Based on the analog NCT-503, a starting dose of 40 mg/kg administered daily via intraperitoneal (IP) injection is recommended. The optimal dose and schedule should be determined empirically.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for PHGDH and SLC7A11).
Conclusion
This compound is a valuable research tool for elucidating the role of the serine biosynthesis pathway in cancer. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments to explore the therapeutic potential of targeting PHGDH. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: NCT-502 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing NCT-502, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in combination with other cancer therapies. The information presented herein is intended to guide researchers in designing and executing studies to explore the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By targeting PHGDH, this compound depletes intracellular serine and glycine (B1666218) pools, which are critical for cancer cell proliferation, nucleotide synthesis, and redox balance.[2][3] this compound has an IC50 of 3.7 μM against human PHGDH and an EC50 of 15.2 μM for cytotoxicity in PHGDH-dependent MDA-MB-468 cells.[1] Given the heightened reliance of many cancers on serine metabolism, this compound presents a promising therapeutic agent, particularly in combination with other anti-cancer drugs.
Rationale for Combination Therapies
The metabolic reprogramming of cancer cells offers a unique vulnerability that can be exploited by targeted inhibitors like this compound. Combining this compound with other therapeutic modalities can lead to synergistic anti-tumor effects through various mechanisms.
Combination with Metabolic Inhibitors
Targeting multiple nodes within the cancer cell's metabolic network can induce synthetic lethality. A preclinical study on the PHGDH inhibitor NCT-503, a close analog of this compound, in combination with a pyruvate (B1213749) kinase M2 (PKM2) inhibitor, PKM2-IN-1, demonstrated a synergistic anti-cancer effect in non-small cell lung cancer (NSCLC) models. This combination led to enhanced suppression of cell proliferation, induction of G2/M phase cell cycle arrest, and apoptosis.
Combination with Conventional Chemotherapy
Standard-of-care chemotherapeutic agents can be potentiated by the metabolic stress induced by this compound. Research has shown that a PHGDH inhibitor, when combined with gemcitabine (B846) and cisplatin, resulted in synergistic tumor suppression in bladder cancer models. This suggests that this compound could enhance the efficacy of DNA-damaging agents or other cytotoxic drugs.
Overcoming Resistance to Targeted Therapies
The serine biosynthesis pathway has been implicated in resistance to targeted therapies. For instance, resistance to the tyrosine kinase inhibitor sunitinib (B231) in renal cell carcinoma is associated with the upregulation of this pathway. Combining sunitinib with the PHGDH inhibitor NCT-503 has been shown to overcome this resistance. This indicates a potential role for this compound in re-sensitizing tumors to targeted agents.
Combination with Immunotherapy
Recent studies have unveiled a critical role for PHGDH in regulating the tumor immune microenvironment. PHGDH inhibition can reverse the immunosuppressive M2 phenotype of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype. This shift enhances anti-tumor T-cell immunity, providing a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies). By alleviating the immunosuppressive tumor microenvironment, this compound may augment the efficacy of immunotherapies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies evaluating this compound in combination with other therapies.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy (Drug X) in Cancer Cell Line A
| Treatment Group | IC50 (µM) - 72h | Combination Index (CI) at Fa 0.5 |
| This compound | 15.2 | - |
| Drug X | 5.8 | - |
| This compound + Drug X (1:1 ratio) | See Experimental Protocols | < 1 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model (Cancer Type B)
| Treatment Group | Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | +250 | 0 |
| This compound (50 mg/kg, daily) | +150 | 40 |
| Immunotherapy (Antibody Y, 10 mg/kg, twice weekly) | +120 | 52 |
| This compound + Antibody Y | +40 | 84 |
Signaling Pathways and Logical Relationships
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability (MTT) Assay
This protocol is for determining the synergistic cytotoxic effects of this compound in combination with another anti-cancer agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio (e.g., 1:1, 1:2).
-
Treat the cells with the single agents and combinations for 72 hours. Include a vehicle-treated control group.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and the combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Assessment of Apoptosis: Western Blotting
This protocol details the detection of apoptosis-related proteins following combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Combination Efficacy Study: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments according to a predetermined schedule and dosage. Monitor the body weight of the mice as a measure of toxicity.
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the combination treatment.
Conclusion
The inhibition of serine biosynthesis by this compound presents a compelling strategy for combination cancer therapy. The preclinical rationale is strong for combining this compound with other metabolic inhibitors, conventional chemotherapies, targeted therapies, and immunotherapies. The provided protocols offer a framework for researchers to investigate these combinations and generate the necessary data to advance the development of novel and more effective cancer treatments. Careful design of experiments and thorough analysis of the results will be crucial in elucidating the full potential of this compound in the clinical setting.
References
Methodology for Assessing NCT-502 Efficacy In Vivo
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-502 is a potent and specific inhibitor of human phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway.[1][2] PHGDH catalyzes the first, rate-limiting step in the synthesis of serine from glucose.[2] Many cancer cells exhibit an increased reliance on this pathway to support their high rates of proliferation and biomass accumulation, making PHGDH a compelling target for cancer therapy.[3] this compound has been shown to be cytotoxic to PHGDH-dependent cancer cells and to reduce the production of glucose-derived serine.[1] In vivo studies have demonstrated its potential to inhibit tumor progression, as seen in bladder cancer xenograft models.[4][5] These application notes provide a detailed methodology for assessing the in vivo efficacy of this compound in preclinical cancer models.
Signaling Pathway
PHGDH is the initial and rate-limiting enzyme in the de novo serine synthesis pathway, which branches off from glycolysis. It converts 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate. This is a crucial metabolic node that not only produces serine but also fuels other critical cellular processes, including nucleotide synthesis, glutathione (B108866) production, and folate metabolism, all of which are vital for cancer cell growth and survival. Inhibition of PHGDH by this compound blocks this pathway, leading to serine depletion and subsequent cancer cell death in dependent tumors.
In Vivo Efficacy Assessment Methodology
A robust in vivo xenograft model is crucial for evaluating the anti-tumor efficacy of this compound. The general workflow involves establishing tumors in immunocompromised mice, administering the compound, and monitoring tumor growth and animal well-being.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Culture a PHGDH-dependent cancer cell line (e.g., T24 bladder cancer cells) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2-5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
Protocol 2: this compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1] For in vivo administration, a formulation of this compound in a vehicle such as a mixture of PEG300, Tween-80, and saline can be used.[1]
-
Dosing: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administration: Based on preclinical studies, this compound has been administered via intratumoral injection.[4] Administer this compound or the vehicle control intratumorally every three days for a specified period (e.g., 4 weeks).[4] The dosage should be determined based on prior dose-ranging studies.
Protocol 3: In Vivo Efficacy Monitoring
-
Tumor Volume Measurement: Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Body Weight Measurement: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, changes in behavior, or other adverse effects.
-
Endpoint Criteria: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss (e.g., >20%), or if they show signs of severe morbidity.
Protocol 4: Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, or at specified time points, euthanize a subset of mice from each group and excise the tumors.
-
Biomarker Analysis: A portion of the tumor can be snap-frozen for subsequent analysis of biomarkers to confirm target engagement. This can include:
-
Measurement of intracellular serine and glycine (B1666218) levels using mass spectrometry to confirm the metabolic effect of PHGDH inhibition.[2]
-
Western blot analysis to assess the expression of PHGDH and downstream signaling proteins.
-
Protocol 5: Histological Analysis
-
Tissue Fixation and Processing: Fix a portion of the excised tumors in 10% neutral buffered formalin for 24 hours, followed by processing and embedding in paraffin.
-
Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and cellularity.[6]
-
Immunohistochemistry (IHC): Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to evaluate the effect of this compound on these cellular processes.[4] The expression of PHGDH and related proteins can also be assessed by IHC.[4]
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| This compound (X mg/kg) | 10 | 500 ± 75 | 66.7 | <0.01 |
Table 2: Body Weight Changes
| Treatment Group | Number of Animals (n) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 28 (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 10 | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3% |
| This compound (X mg/kg) | 10 | 20.3 ± 0.4 | 20.1 ± 0.5 | -1.0% |
Table 3: Pharmacodynamic and Histological Analysis
| Treatment Group | Intratumoral Serine Level (relative to control) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 100% | 85 ± 5 | 5 ± 1 |
| This compound (X mg/kg) | 30 ± 8% | 30 ± 7 | 25 ± 4 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histopathology and immunoanalysis of muscle (Chapter 5) - Disorders of Voluntary Muscle [cambridge.org]
Troubleshooting & Optimization
potential off-target effects of NCT-502
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting assistance regarding the potential off-target effects of NCT-502, a potent inhibitor of human phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the canonical pathway of glucose-derived serine synthesis.[2] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate, thereby reducing the downstream production of L-serine.[1][3] This mechanism is particularly effective in cancer cells that are dependent on this pathway for proliferation.[1]
Q2: What is the reported selectivity of this compound?
Initial screening data indicates that this compound is selective for its target. It was reported to be inactive against a panel of other dehydrogenases and exhibited minimal cross-reactivity in a broad screen of 168 G-protein-coupled receptors (GPCRs).[2]
Q3: We are observing unexpected changes in our metabolomics data, specifically a reduction in glucose-derived citrate (B86180). Is this a known off-target effect?
While specific off-target effects for this compound have not been publicly detailed, a closely related and structurally similar PHGDH inhibitor, NCT-503, has been shown to cause off-target effects on the Tricarboxylic Acid (TCA) cycle.[4][5][6] In multiple neuroblastoma cell lines, treatment with NCT-503 strongly reduced the synthesis of glucose-derived citrate.[4][5][6] This effect was independent of PHGDH expression, confirming it as an off-target activity.[4] Researchers using this compound should be aware of this potential and consider it when analyzing metabolomics data. The precise mechanism behind this off-target effect on citrate synthesis remains to be elucidated.[4][5]
Q4: Our experiments show cytotoxicity in a cell line that expresses very low levels of PHGDH. Could this be an off-target effect?
This is a possibility. Studies on the related compound NCT-503 have shown that it can reduce the viability of cancer cells with low PHGDH expression by up to 50%.[4] This suggests that the compound's cytotoxic effects are not solely dependent on the inhibition of its primary target, PHGDH. If you observe significant cytotoxicity in PHGDH-low or PHGDH-knockout models, it is prudent to investigate potential off-target mechanisms.
Q5: How can I design an experiment to confirm if my observed phenotype is an on-target or off-target effect of this compound?
The gold standard for deconvoluting on-target from off-target effects is to use a genetic approach alongside the small molecule inhibitor.
-
Genetic Knockout/Knockdown: Use CRISPR-Cas9 or shRNA to eliminate or reduce the expression of PHGDH in your cell model. If the phenotype (e.g., reduced proliferation, metabolic change) observed with this compound is recapitulated in the PHGDH knockout/knockdown cells (in the absence of the compound), it is likely an on-target effect. If the knockout cells do not show the phenotype, but this compound still causes it in those knockout cells, the effect is confirmed to be off-target.[4][7]
-
Rescue Experiments: For a suspected on-target effect related to serine synthesis, you can supplement the cell culture media with serine. If the addition of serine reverses the cytotoxic effects of this compound, it strongly indicates an on-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent Cytotoxicity Data | Cell line viability may be affected by both on-target (PHGDH inhibition) and off-target effects, with varying contributions depending on the cell line's specific metabolic wiring. | 1. Measure the baseline PHGDH expression in your panel of cell lines. 2. Correlate the EC50 of this compound with PHGDH expression levels. 3. Perform a serine rescue experiment to confirm on-target dependency. |
| Unexpected Apoptosis or Cell Cycle Arrest | The compound may be inhibiting other proteins essential for cell survival or progression, such as kinases or other metabolic enzymes, which is a common feature of many targeted therapies.[7] | 1. Perform a Western blot analysis for key apoptosis markers (e.g., cleaved Caspase-3, PARP) and cell cycle regulators. 2. Use a PHGDH knockout cell line as a control to see if the effect persists, which would indicate an off-target mechanism. |
| Metabolomics Results Contradict On-Target MOA | As seen with the related compound NCT-503, the inhibitor may be directly or indirectly affecting other metabolic pathways, such as altering carbon flow into the TCA cycle.[4][6] | 1. Use stable isotope tracers (e.g., ¹³C-glucose) to map the metabolic flux in both control and this compound-treated cells. 2. Specifically measure the incorporation of labeled carbons into serine and TCA cycle intermediates like citrate to identify unexpected pathway alterations. |
Quantitative Data Summary
Table 1: this compound On-Target Activity Profile
| Parameter | Value | Target/Cell Line | Source |
|---|---|---|---|
| IC50 | 3.7 µM | Human PHGDH Enzyme | [1] |
| EC50 | 15.2 µM | MDA-MB-468 (PHGDH-dependent cell line) |[1] |
Table 2: Summary of Potential Off-Target Effects (Inferred from NCT-503 studies)
| Observed Effect | Experimental Context | Implication | Source |
|---|---|---|---|
| Reduced Citrate Synthesis | ¹³C-glucose tracing in neuroblastoma cells. | NCT-503 reroutes glucose-derived carbons away from citrate synthesis, independent of PHGDH. | [4][5][6] |
| PHGDH-Independent Cytotoxicity | Reduced cell viability in neuroblastoma cells with low PHGDH expression. | The compound possesses cytotoxic mechanisms beyond the inhibition of serine synthesis. |[4] |
Experimental Protocols & Visualizations
Protocol: Validating Off-Target Effects using CRISPR-Cas9 Mediated PHGDH Knockout
This protocol provides a workflow to create a PHGDH knockout cell line to distinguish the on-target effects of this compound from its potential off-target activities.
-
gRNA Design and Cloning:
-
Design two to three unique guide RNAs (gRNAs) targeting early exons of the PHGDH gene to ensure a functional knockout.
-
Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the lentivirus.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Knockout Validation:
-
Expand the single-cell clones.
-
Verify PHGDH knockout via Western Blot to confirm the absence of the protein.
-
(Optional) Perform Sanger sequencing of the target genomic locus to identify frameshift mutations.
-
-
Phenotypic Assay:
-
Treat both the parental (wild-type) and PHGDH knockout cell lines with a dose range of this compound.
-
Measure the desired phenotype (e.g., cell viability, citrate levels).
-
Interpretation: If this compound still produces the effect in the knockout cells, the phenotype is confirmed to be off-target.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NCT-502 Dosage for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of NCT-502 for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) from glycolysis into phosphohydroxypyruvate. By inhibiting PHGDH, this compound blocks the de novo synthesis of serine, an amino acid crucial for cancer cell proliferation, nucleotide synthesis, and redox balance.[2][3]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility, requiring a specific formulation for in vivo use. A common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline. A recommended formulation protocol is to first dissolve this compound in DMSO to create a stock solution, which is then sequentially mixed with PEG300, Tween-80, and finally saline to achieve the desired final concentration.[1][6] For detailed steps, refer to the Experimental Protocols section.
Q4: What are the expected outcomes of effective this compound treatment in a relevant cancer model?
A4: In PHGDH-dependent cancer models, effective treatment with an NCT-series inhibitor has been shown to lead to a reduction in tumor volume and weight.[4][5] Histological analysis of tumors may also show increased necrosis.[4][5] At a molecular level, treatment should result in a decreased flux of glucose-derived carbons into the serine synthesis pathway within the tumor tissue.
Q5: Are there any known off-target effects of NCT-series compounds?
A5: Some studies have suggested that NCT-503 may have off-target effects. For instance, it has been observed to reduce the incorporation of glucose-derived carbons into citrate, a key component of the TCA cycle, independent of PHGDH expression. Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observed anti-tumor efficacy | 1. Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and distribution of the compound. 3. Tumor Model Resistance: The chosen cancer model may not be dependent on the de novo serine synthesis pathway. 4. Compound Instability: The prepared this compound solution may have degraded. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose. 2. Ensure the formulation is prepared correctly and consider alternative vehicles if poor solubility is suspected. 3. Confirm PHGDH expression and dependence of your cancer cell line in vitro before initiating in vivo studies. 4. Always prepare fresh dosing solutions for each administration. |
| Signs of Toxicity in Animals (e.g., weight loss, lethargy, ruffled fur) | 1. Dosage is too high: The administered dose exceeds the MTD. 2. Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing adverse effects. 3. On-target Toxicity: Inhibition of serine synthesis in healthy tissues may lead to systemic toxicity. | 1. Reduce the dosage or decrease the frequency of administration. 2. Prepare a vehicle-only control group to assess the toxicity of the formulation itself. Optimize the vehicle to minimize the concentration of potentially toxic components like DMSO. 3. Monitor animals closely for signs of toxicity. Consider dietary serine supplementation to potentially mitigate systemic effects, although this may also impact anti-tumor efficacy. |
| Precipitation of this compound in the dosing solution | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Improper Formulation Technique: The order of solvent addition or inadequate mixing can lead to precipitation. 3. Temperature Effects: The solution may have been stored at a low temperature, causing the compound to crystallize. | 1. Decrease the concentration of this compound in the dosing solution. This may require increasing the injection volume, within acceptable limits for the animal model. 2. Follow the recommended formulation protocol carefully, ensuring each component is fully dissolved before adding the next. Use sonication or gentle warming if necessary. 3. Prepare the dosing solution fresh before each use and maintain it at room temperature. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Assay | Cell Line | IC50 / EC50 (µM) |
| This compound | PHGDH Inhibition | - | 3.7 |
| This compound | Cytotoxicity | MDA-MB-468 | 15.2 |
| NCT-503 | Cytotoxicity | PHGDH-dependent cell lines | 8 - 16 |
| NCT-503 | Cytotoxicity | MDA-MB-231 (PHGDH-independent) | >50 |
Table 2: Recommended In Vivo Starting Dose for this compound (based on NCT-503 data)
| Compound | Animal Model | Tumor Model | Dosage | Route of Administration | Frequency |
| NCT-503 | NOD/SCID Mice | MDA-MB-468 Xenograft | 40 mg/kg | Intraperitoneal (IP) | Daily |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from recommendations for small molecule inhibitors with poor aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Add Co-solvents: In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other components of the vehicle. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare 1 mL of the final dosing solution, you would mix:
-
100 µL of 20 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the solution thoroughly after the addition of each component to ensure a homogenous mixture.
-
Administer the freshly prepared solution to the animals.
Protocol 2: In Vivo Dose-Response Study Design
Objective: To determine the optimal dose of this compound for anti-tumor efficacy with acceptable toxicity.
Procedure:
-
Animal Model: Utilize an appropriate xenograft model with a cancer cell line known to be dependent on PHGDH (e.g., MDA-MB-468).
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 animals per group):
-
Group 1: Vehicle control
-
Group 2: this compound at 20 mg/kg
-
Group 3: this compound at 40 mg/kg
-
Group 4: this compound at 60 mg/kg
-
-
Administration: Administer the assigned treatment (e.g., daily IP injections) once the tumors reach a palpable size (e.g., 100-150 mm³).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement.
-
Monitor for any signs of toxicity (e.g., changes in behavior, appearance).
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition and toxicity profiles across the different dose groups to identify the optimal dose.
Visualizations
Caption: this compound inhibits PHGDH, blocking de novo serine synthesis.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting logic for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can small molecular inhibitors that stop de novo serine synthesis be used in cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Dehydrogenase | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting NCT-502 Experimental Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with NCT-502, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH). By addressing common issues and providing detailed protocols, we aim to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based assays with this compound. What are the potential causes?
Variability in cell-based assays using small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, and biological variability.[1][2][3][4]
-
Compound Handling and Preparation: Inconsistent stock solution preparation, improper storage, and issues with solubility can lead to variations in the effective concentration of this compound.
-
Assay Conditions: Fluctuations in temperature, humidity, and CO2 levels can impact cell health and response.[5] Inconsistent cell seeding density and incubation times are also common sources of variability.
-
Cellular Factors: The passage number of your cells, their confluence at the time of treatment, and underlying heterogeneity within the cell population can all contribute to varied responses.
-
Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant errors, especially when working with small volumes.
Q2: My IC50 value for this compound is different from the published value of 3.7 µM. Why might this be the case?
Discrepancies between your experimentally determined IC50 and published values are common and can be attributed to several factors:
-
Different Assay Systems: The published IC50 of 3.7 µM for this compound is against the PHGDH enzyme in a biochemical assay. In a cell-based assay, the effective concentration that reaches the intracellular target can be influenced by cell permeability, efflux pumps, and metabolism of the compound.
-
Cell Line-Specific Effects: Different cell lines can have varying levels of PHGDH dependency, expression of drug transporters, and metabolic rates, all of which can alter the apparent potency of this compound.
-
Experimental Parameters: Assay-specific parameters such as cell density, incubation time with the inhibitor, and the type of endpoint measurement (e.g., proliferation, viability) can all impact the calculated IC50.
Q3: this compound is not dissolving well in my aqueous buffer. What can I do?
Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are some strategies to improve the solubility of this compound:
-
Use of a Co-solvent: The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. It is critical to ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced toxicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. However, ensure the chosen pH is compatible with your biological system.
-
Formulation with Excipients: For more challenging solubility issues, especially in in-vivo studies, formulation with excipients like PEG300 and Tween-80 can be considered.
Q4: I am concerned about the stability of my this compound solutions. How should I store them and for how long?
Proper storage is crucial for maintaining the integrity of this compound.
-
Stock Solutions: this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation upon thawing. Aliquot the stock solution into smaller, single-use volumes.
-
Light and Air Exposure: Protect solutions from light by using amber vials or wrapping containers in foil. While not explicitly stated for this compound, for some small molecules, purging the vial with an inert gas like argon or nitrogen can prevent oxidation.
Q5: We are observing some unexpected cellular effects that may be off-target. How can we verify that the observed phenotype is due to PHGDH inhibition?
Distinguishing on-target from off-target effects is a critical aspect of working with small molecule inhibitors.
-
Use a Structurally Unrelated Inhibitor: If available, use another PHGDH inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by supplementing the culture medium with serine, the downstream product of the PHGDH-catalyzed reaction.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to PHGDH within the cell.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Inaccurate Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Variability in Drug Concentration | Prepare a master mix of the final dilution of this compound to add to the wells, rather than performing serial dilutions directly in the plate. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and experiments. |
| Contamination | Regularly check cell cultures for microbial contamination. |
Issue 2: Compound Precipitation in Media
| Potential Cause | Troubleshooting Step |
| Supersaturation | Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. |
| Low DMSO Tolerance of Cells | If you need to increase the final DMSO concentration to maintain solubility, perform a vehicle control to assess the effect of DMSO on your cells. |
| Interaction with Media Components | Some components of cell culture media can interact with small molecules and reduce their solubility. Consider a simpler buffer system for short-term experiments if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 395.44 g/mol ), add 252.88 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be necessary.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Dilute the DMSO serial dilutions into your final aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits PHGDH, blocking serine synthesis and impacting cell proliferation.
Troubleshooting Workflow for this compound Variability
Caption: A logical workflow for identifying and resolving sources of experimental variability.
References
- 1. mt.com [mt.com]
- 2. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
how to minimize NCT-502 cytotoxicity in normal cells
Welcome to the technical support center for NCT-502. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its cytotoxic effects on normal cells. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of human phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[3] This pathway is crucial for the production of serine, an amino acid essential for the synthesis of proteins, nucleotides, and other critical cellular components.[4]
Q2: Why does this compound exhibit cytotoxicity in normal, non-cancerous cells?
A2: While many cancer cells upregulate the de novo serine synthesis pathway and are thus highly dependent on PHGDH, some normal proliferating cells also rely on this pathway. By inhibiting PHGDH, this compound can deplete the intracellular serine pool, leading to cell growth inhibition and, at higher concentrations or prolonged exposure, cell death. Additionally, a related compound, NCT-503, has been shown to have off-target effects, causing a reduction in cell viability even in cells with low PHGDH expression.[5][6] It is plausible that this compound may also have off-target activities that contribute to its cytotoxicity in normal cells.
Q3: How can I determine if this compound is selectively targeting cancer cells over normal cells in my experiment?
A3: To assess the selectivity of this compound, you should determine the half-maximal inhibitory concentration (IC50) in both your cancer cell line of interest and a relevant normal cell line. The Selectivity Index (SI) can then be calculated using the following formula:
SI = IC50 (normal cell line) / IC50 (cancer cell line)
An SI value greater than 2 indicates that the compound is selectively more toxic to the cancer cells.
Q4: Can supplementing the culture medium with serine or glycine (B1666218) mitigate this compound's cytotoxicity in normal cells?
A4: Theoretically, providing an exogenous source of serine and glycine should rescue normal cells from the on-target effects of PHGDH inhibition.[4] This is because most normal cells can import these amino acids from the extracellular environment.[7] However, this has not been universally demonstrated and may be cell-type dependent. For instance, one study on muscle cells found that serine and glycine supplementation did not rescue the effects of a PHGDH inhibitor.[1] It is also important to consider potential off-target effects of this compound, which would not be mitigated by serine/glycine supplementation.
Q5: Are there other potential strategies to protect normal cells from this compound induced toxicity?
A5: Yes. Since PHGDH inhibition can impact redox balance, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer some protection. One study showed that NAC could partially rescue some of the downstream effects of PHGDH inhibition.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | The normal cell line may be highly dependent on de novo serine synthesis. | Determine the IC50 of this compound for the specific normal cell line. Attempt to rescue the cells by supplementing the culture medium with L-serine (e.g., 100-200 µM) and glycine (e.g., 100-200 µM). |
| Potential off-target effects of this compound. | If serine/glycine supplementation is ineffective, consider the possibility of off-target effects. Evaluate the lowest possible concentration of this compound that still achieves the desired effect in cancer cells. Consider co-treatment with an antioxidant such as N-acetylcysteine (NAC) to mitigate oxidative stress. | |
| Incorrect this compound concentration or prolonged exposure. | Verify the concentration of your this compound stock solution. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density or cell health. | Ensure a consistent number of viable cells are seeded in each well. Use cells in the logarithmic growth phase and with high viability (>95%). |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Follow the manufacturer's recommendations for storage and handling.[2] | |
| Serine/glycine supplementation does not rescue normal cells. | The cytotoxicity may be due to off-target effects. | See the suggested solution for "Potential off-target effects of this compound" above. |
| The cell type may have a limited capacity to import exogenous serine/glycine. | This is a limitation of the cell model. Consider using a different normal cell line for your experiments. | |
| Downstream metabolic disruption is the primary cause of cytotoxicity. | Inhibition of PHGDH can affect nucleotide synthesis and redox balance.[8] Supplementation with serine alone may not be sufficient. Try co-treatment with NAC. |
Quantitative Data
To date, published literature has not provided specific IC50 values for this compound across a broad range of normal human cell lines. The available data primarily focuses on cancer cell lines. Researchers are strongly encouraged to determine the IC50 for their specific normal cell lines of interest.
| Compound | Cell Line | Assay Duration | IC50 / EC50 (µM) | Reference |
| This compound | MDA-MB-468 (Breast Cancer) | Not Specified | 15.2 (EC50) | [2] |
| This compound | HepG2 (Liver Cancer) | 48 hours | 15.8 (IC50) | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Normal Adherent Cell Line
This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell viability in a given normal cell line using a standard MTT assay.
Materials:
-
Normal human adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Formazan (B1609692) solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of formazan solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Serine-Glycine Rescue Experiment
This protocol is designed to test whether the cytotoxic effects of this compound on normal cells can be mitigated by supplementing the culture medium with L-serine and glycine.
Materials:
-
Same materials as in Protocol 1
-
L-serine
-
Glycine
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Preparation of Media:
-
Prepare complete medium.
-
Prepare "rescue medium": complete medium supplemented with L-serine (e.g., 200 µM) and glycine (e.g., 200 µM).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in both complete medium and rescue medium.
-
Treat the cells with the different this compound concentrations in both types of media. Include appropriate vehicle and untreated controls for both media conditions.
-
-
Incubation, MTT Assay, Data Acquisition, and Analysis: Follow steps 3-6 of Protocol 1.
-
Interpretation: Compare the IC50 values of this compound in the standard and rescue media. A significant increase in the IC50 in the rescue medium indicates that the cytotoxicity is at least partially due to the on-target inhibition of serine synthesis.
Visualizations
Caption: this compound inhibits PHGDH, the rate-limiting enzyme in serine synthesis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Can small molecular inhibitors that stop de novo serine synthesis be used in cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing NCT-502 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the PHGDH inhibitor NCT-502 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate into serine.[2][3] Certain cancer cells exhibit an upregulation of this pathway and are dependent on it for proliferation, making PHGDH a therapeutic target. This compound reduces the production of glucose-derived serine, thereby inhibiting the growth of PHGDH-dependent cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
Acquired resistance to this compound can arise from several mechanisms, primarily centered around the cancer cell's ability to bypass the inhibition of de novo serine synthesis. Potential mechanisms include:
-
Upregulation of Exogenous Serine Uptake: Cancer cells can compensate for the lack of internal serine production by increasing the import of serine from the extracellular environment through the upregulation of amino acid transporters. Key transporters implicated in serine uptake include ASCT2 (SLC1A5), SLC6A14, and SLC12A4.
-
Metabolic Reprogramming: Cells may adapt to PHGDH inhibition by altering other metabolic pathways to maintain survival and proliferation. This can include shifts in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid metabolism.
-
PHGDH Gene Amplification or Mutation: While initial high expression of PHGDH confers sensitivity, further genomic alterations, such as increased gene amplification or mutations that reduce the binding affinity of this compound, could theoretically contribute to resistance.
-
Activation of Alternative Serine Synthesis Pathways: Although the PHGDH-dependent pathway is the primary route for de novo serine synthesis, cancer cells may activate or upregulate alternative, less common pathways to produce serine.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This can be done using a standard cell viability assay, such as an MTS or CCK-8 assay, after treating the cells with a range of this compound concentrations for a set period (e.g., 72 hours).
Q4: Are there known combination therapies that can overcome this compound resistance?
While specific combination therapies for acquired this compound resistance are still an active area of research, strategies to overcome resistance to PHGDH inhibitors in general often involve targeting the identified resistance mechanisms. For example:
-
Inhibition of Serine Transporters: If resistance is due to increased serine uptake, combining this compound with an inhibitor of the relevant serine transporter (e.g., an ASCT2 inhibitor) could restore sensitivity.
-
Targeting Downstream Metabolic Pathways: For cells that have reprogrammed their metabolism, combining this compound with inhibitors of these alternative pathways may be effective. For instance, combining PHGDH inhibitors with methotrexate, which targets the folate cycle downstream of serine metabolism, has shown promise.
-
Dual Metabolic Inhibition: A study has shown that combining the PHGDH inhibitor NCT-503 with a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, which blocks the NAD+ salvage pathway required for PHGDH activity, resulted in synergistic cell death.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Decreased efficacy of this compound over time | Development of acquired resistance. | 1. Perform a dose-response curve and calculate the IC50 to confirm a shift in sensitivity. 2. Investigate potential resistance mechanisms (see below). 3. Consider generating a new resistant cell line for further studies. |
| High variability in experimental results with this compound | 1. Inconsistent cell culture conditions. 2. Degradation of the this compound compound. 3. Fluctuation in the serine concentration of the culture medium. | 1. Standardize cell seeding density and treatment duration. 2. Ensure proper storage of this compound stock solutions (-20°C for up to 1 year, -80°C for up to 2 years). 3. Use a consistent batch and formulation of cell culture medium. |
| This compound is ineffective in a new cancer cell line | The cell line may have intrinsic resistance. | 1. Assess the expression level of PHGDH in the cell line. Low expression suggests a lack of dependence on de novo serine synthesis. 2. Culture the cells in serine-depleted medium to see if this sensitizes them to this compound. |
Quantitative Data
Table 1: Reported IC50 and EC50 Values of this compound in Sensitive Cancer Cell Lines
| Compound | Target | Cell Line | Assay Type | IC50 / EC50 (µM) |
| This compound | PHGDH | - | Enzymatic Assay | 3.7 |
| This compound | Cytotoxicity | MDA-MB-468 | Cell Viability | 15.2 |
| NCT-503 | Cytotoxicity | MDA-MB-468 | Cell Viability | 8-16 |
| NCT-503 | Cytotoxicity | BT-20 | Cell Viability | 8-16 |
| NCT-503 | Cytotoxicity | HCC70 | Cell Viability | 8-16 |
| NCT-503 | Cytotoxicity | HT1080 | Cell Viability | 8-16 |
Table 2: Hypothetical Example of an IC50 Shift in an this compound Resistant Cell Line
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in Resistance |
| Parental MDA-MB-468 | This compound | 15 | - |
| This compound Resistant MDA-MB-468 | This compound | 90 | 6 |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CCK-8) to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a normal rate in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher concentrations of this compound are the resistant population.
-
Confirmation of Resistance: After several rounds of dose escalation, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in IC50 compared to the parental line confirms resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Protocol 2: Assessing Serine Uptake in Resistant vs. Sensitive Cells
This protocol uses a radiolabeled serine tracer to compare the rate of serine uptake between parental and this compound resistant cell lines.
Materials:
-
Parental and this compound resistant cell lines
-
Complete cell culture medium
-
Serine-free medium
-
[¹⁴C]-Serine (or other suitable labeled serine)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed an equal number of parental and resistant cells into multi-well plates and allow them to adhere overnight.
-
Serine Starvation: Gently wash the cells with PBS and then incubate them in serine-free medium for 1-2 hours.
-
Tracer Incubation: Add [¹⁴C]-Serine to the serine-free medium at a known concentration and incubate the cells for a short period (e.g., 5-10 minutes).
-
Washing: Quickly aspirate the medium containing the radiolabeled serine and wash the cells multiple times with ice-cold PBS to remove any extracellular tracer.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Compare the normalized serine uptake between the parental and resistant cell lines. A significant increase in uptake in the resistant line suggests upregulation of serine transporters.
Visualizations
References
Technical Support Center: Improving the Bioavailability of NCT-502 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of NCT-502 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the bioavailability of a compound like this compound?
A1: The bioavailability of a compound is influenced by several factors, primarily its solubility, permeability, and metabolic stability. Poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal tract, reducing its absorption. Low permeability across the intestinal epithelium can also hinder its entry into the bloodstream. Furthermore, extensive first-pass metabolism in the liver or gut wall can degrade the compound before it reaches systemic circulation.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
A2: A systematic approach is recommended. First, confirm the physicochemical properties of this compound, such as its solubility and stability at different pH levels. Next, evaluate its in vitro permeability using models like the Caco-2 cell assay. It is also crucial to assess its metabolic stability in liver microsomes or hepatocytes. The results from these initial assessments will help identify the primary bottleneck and guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed. For compounds with dissolution-rate-limited absorption, particle size reduction techniques like micronization or nanocrystal formation can increase the surface area for dissolution. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption. Amorphous solid dispersions, where the compound is dispersed in a polymer matrix, can also enhance solubility and dissolution.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound after oral administration in rodents.
-
Possible Cause: Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. High inter-animal variability can be due to differences in gastrointestinal physiology and food effects.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at various pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Formulation Enhancement:
-
Micronization: Reduce the particle size of the this compound powder to increase the surface area for dissolution.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) to improve its dissolution rate.
-
Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to enhance solubilization in the gut.
-
-
Dosing Conditions: Ensure consistent dosing conditions. For example, administer the formulation after a standardized fasting period to minimize food-related variability.
-
Issue 2: High first-pass metabolism is suspected to be the cause of low bioavailability.
-
Possible Cause: this compound is likely a substrate for metabolic enzymes in the liver (e.g., cytochrome P450s) or the gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes or S9 fractions to identify the primary metabolizing enzymes and determine the intrinsic clearance of this compound.
-
Co-administration with Inhibitors: In animal studies, co-administer this compound with a known inhibitor of the identified metabolic pathway (e.g., ketoconazole (B1673606) for CYP3A4) to confirm the extent of first-pass metabolism. A significant increase in exposure would confirm this hypothesis.
-
Alternative Routes of Administration: If oral bioavailability remains low due to extensive first-pass metabolism, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass the liver.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion for Oral Administration
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., sesame oil, oleic acid) at a concentration of 10 mg/mL.
-
Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a 2:1 ratio.
-
Nanoemulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture dropwise while stirring continuously.
-
Aqueous Titration: Add an aqueous phase (e.g., distilled water) to the organic phase under gentle agitation until a clear and stable nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and drug content before in vivo administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer the this compound formulation (e.g., suspension, nanoemulsion) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| Micronized Suspension | 320 ± 60 | 1.5 | 1900 ± 280 | 224 |
| Nanoemulsion | 850 ± 120 | 1.0 | 5100 ± 750 | 600 |
Visualizations
Caption: Experimental workflow for addressing low bioavailability.
Caption: Factors affecting the oral bioavailability of this compound.
NCT-502 experimental controls and best practices
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments, troubleshooting common issues, and applying best practices when working with NCT-502, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By inhibiting PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate, thereby reducing the production of glucose-derived serine.[2] This can impact downstream metabolic processes that rely on serine, such as one-carbon metabolism and nucleotide synthesis.[1][2]
Q2: What are the key in vitro parameters for this compound?
A2: this compound has a reported IC50 of approximately 3.7 µM against human PHGDH in enzymatic assays. It has been shown to be cytotoxic to PHGDH-dependent cancer cells, such as MDA-MB-468, with a reported EC50 of 15.2 µM.
Q3: Is the inhibitory effect of this compound reversible?
A3: Yes, the inhibition of serine synthesis by this compound has been reported to be reversible in cells. This implies that for sustained inhibition, continuous exposure to the compound is necessary.
Q4: How selective is this compound?
A4: this compound has demonstrated good selectivity. It was found to be inactive against a panel of other dehydrogenases and showed minimal cross-reactivity in a screen of 168 G-protein-coupled receptors. However, researchers should be aware of potential off-target effects (see Troubleshooting section).
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in solvents like DMSO and DMF. For long-term storage, stock solutions should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Always prepare the working solution fresh for experiments.
Experimental Controls & Best Practices
Effective experimental design is crucial for interpreting data generated with this compound. Below are recommendations for essential controls.
-
Positive Control (Cell-based assays): Use a well-characterized PHGDH-dependent cell line (e.g., MDA-MB-468) where the effects of serine synthesis inhibition are established.
-
Negative Control (Cell-based assays): Include a PHGDH-independent cell line (e.g., MDA-MB-231) to distinguish on-target from off-target cytotoxicity. These cells should be less sensitive to this compound as they rely on extracellular serine uptake.
-
Vehicle Control: Always treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. For in vivo studies, the concentration of DMSO should generally be kept below 10% for normal mice and below 2% for nude or sensitive mice.
-
Serine Rescue: To confirm that the observed phenotype (e.g., reduced proliferation) is due to on-target PHGDH inhibition, perform a rescue experiment by supplementing the culture medium with serine. The addition of serine should reverse the effects of this compound.
-
Target Engagement/Pathway Analysis: To confirm the mechanism of action, measure intracellular levels of serine and glycine, which are expected to decrease upon this compound treatment.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PHGDH) | 3.7 µM | Human PHGDH Enzyme | |
| EC50 (Cytotoxicity) | 15.2 µM | MDA-MB-468 Cells |
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL | |
| DMF | 25 mg/mL | |
| Ethanol | 1 mg/mL |
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound on the de novo serine synthesis pathway.
References
challenges in working with NCT-502 in the lab
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with NCT-502, a novel, potent, and selective inhibitor of Kinase X.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: this compound Precipitation in Cell Culture Media
-
Question: I am observing precipitation of this compound after diluting it into my cell culture media. What can I do to prevent this?
-
Answer: this compound has limited aqueous solubility. Precipitation in cell culture media is a common issue that can be addressed by following these steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in the cell culture media is as low as possible, ideally ≤0.1%. High concentrations of organic solvents can cause the compound to precipitate when diluted into an aqueous environment.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding this compound can help improve its solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock solution in pre-warmed media. Vortex gently between each dilution.
-
Solubility in Different Media: The composition of the cell culture media, particularly the serum concentration, can affect the solubility of this compound. Consider testing solubility in different media formulations.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am seeing significant variability in my cell viability or signaling assay results with this compound between experiments. What are the potential causes?
-
Answer: Variability in cell-based assays can stem from several factors. The following workflow can help you troubleshoot this issue:
Validation & Comparative
A Comparative Guide to NCT-502 and NCT-503 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors, NCT-502 and NCT-503, for their application in in vivo research. By presenting available experimental data, detailed methodologies, and visual aids, this document aims to assist researchers in selecting the appropriate compound for their preclinical studies.
Introduction
This compound and NCT-503 are small molecule inhibitors of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for nucleotide synthesis and maintaining redox balance. Consequently, inhibition of PHGDH has emerged as a promising therapeutic strategy in various cancers. Both this compound and NCT-503 have demonstrated efficacy in preclinical models, but they possess distinct characteristics that may influence their suitability for specific in vivo research applications.
Mechanism of Action
Both this compound and NCT-503 target PHGDH, albeit with subtle differences in their inhibitory profiles. They are described as reversible, non-competitive inhibitors with respect to both the substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[1] Their binding to PHGDH leads to a decrease in the enzyme's thermal stability.[1] The primary on-target effect of both compounds is the reduction of glucose-derived serine production.[1][2]
It is important to note that NCT-503 has been reported to have an off-target effect, independent of its PHGDH inhibition, by reducing the synthesis of glucose-derived citrate (B86180) and rerouting glucose-derived carbons into the TCA cycle.[3][4] This multimodal action should be considered when interpreting experimental outcomes.
In Vitro Efficacy
A summary of the in vitro potency of this compound and NCT-503 against PHGDH and in cellular assays is presented below.
| Parameter | This compound | NCT-503 | Reference |
| PHGDH IC50 | 3.7 µM | 2.5 µM | [2][5] |
| MDA-MB-468 EC50 | 15.2 µM | 8 µM | [2][5] |
In Vivo Performance: A Comparative Overview
While direct head-to-head in vivo comparative studies are limited, the available data for each compound in various xenograft models provide valuable insights into their performance.
NCT-503: In Vivo Profile
NCT-503 has been more extensively characterized in in vivo settings, demonstrating favorable pharmacokinetic properties.[1][5][6]
| Parameter | Value | Animal Model | Reference |
| Dosage | 40 mg/kg, daily | NOD.SCID mice | [1][5] |
| Administration | Intraperitoneal (i.p.) | NOD.SCID mice | [1][5] |
| Half-life (t1/2) | 2.5 hours | - | [5][6] |
| Cmax | ~20 µM in plasma | - | [5][6] |
| AUC_last | 14,700 hr*ng/mL | - | [1][5] |
In a study using MDA-MB-468 (PHGDH-dependent) and MDA-MB-231 (PHGDH-independent) breast cancer xenografts, NCT-503 selectively inhibited the growth and reduced the weight of PHGDH-dependent tumors without affecting the PHGDH-independent tumors.[1][5] Treatment with NCT-503 also led to increased necrosis specifically in the MDA-MB-468 xenografts.[1] Furthermore, NCT-503 has shown efficacy in in vivo models of renal cell carcinoma and has been noted for its ability to penetrate the brain.[7][8]
This compound: In Vivo Profile
In vivo data for this compound is also available, particularly in the context of bladder cancer.
| Parameter | Value | Animal Model | Reference |
| Dosage | Not explicitly stated | Subcutaneous xenograft mouse model | [9] |
| Administration | Intratumoral | Subcutaneous xenograft mouse model | [9] |
In a subcutaneous xenograft model using the T24 bladder cancer cell line, intratumoral injection of this compound significantly reduced tumor growth compared to the vehicle control.[9] Immunohistochemical analysis of the tumors revealed that this compound treatment led to a significant decrease in the expression of both PHGDH and SLC7A11.[9]
Experimental Protocols
In Vivo Xenograft Study Protocol (General)
This protocol provides a general framework for conducting in vivo efficacy studies with this compound or NCT-503. Specific parameters should be optimized for the chosen cell line and animal model.
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-468 for PHGDH-dependent studies) under standard conditions.
-
Animal Model: Utilize immunodeficient mice, such as NOD.SCID or nude mice, aged 4-6 weeks.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Preparation and Administration:
-
NCT-503 Formulation: A common vehicle for NCT-503 is a solution of 5% ethanol (B145695), 35% PEG300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.[7] Another formulation consists of 50 μL of a 20 mg/mL ethanol stock solution added to 400 μL PEG300, followed by the addition of 50 μL Tween80 and 500 μL ddH2O.[5]
-
This compound Formulation: A formulation for this compound involves preparing a stock solution in DMSO and then adding PEG300, Tween-80, and saline.[2] For another protocol, a DMSO stock solution is mixed with corn oil.[2]
-
Administration: Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection for NCT-503, intratumoral for this compound as reported in one study) at the specified dosage and frequency.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting, metabolomics).
Visualizing Pathways and Workflows
Signaling Pathway of PHGDH Inhibition
Caption: Inhibition of PHGDH by this compound/NCT-503 blocks serine synthesis.
General In Vivo Experimental Workflow
Caption: A typical workflow for in vivo studies using this compound or NCT-503.
Conclusion
Both this compound and NCT-503 are valuable tools for the in vivo investigation of PHGDH inhibition. NCT-503 has been more extensively studied in vivo, with well-documented pharmacokinetic properties and proven efficacy in various xenograft models via intraperitoneal administration. Its known off-target effects on central carbon metabolism provide an additional layer of complexity and potential therapeutic action. This compound has also demonstrated in vivo efficacy, particularly when administered intratumorally in a bladder cancer model.
The choice between this compound and NCT-503 will depend on the specific research question, the cancer model being used, and the desired route of administration. For systemic administration and studies requiring brain penetration, NCT-503 appears to be the more characterized option. For localized tumor studies, intratumoral administration of this compound could be considered. Researchers are encouraged to carefully review the available literature and consider the distinct profiles of each compound when designing their in vivo experiments.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PHGDH activation fuels glioblastoma progression and radioresistance via serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating NCT-502's On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NCT-502, a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows to objectively assess its on-target effects in a cellular context.
Comparative Analysis of PHGDH Inhibitors
This compound is a potent and selective allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway. Its on-target efficacy has been evaluated against other known PHGDH inhibitors, such as CBR-5884 and BI-4916.
| Inhibitor | Target | Mechanism of Action | IC50 (Enzymatic Assay) | EC50 (Cell-based Assay) | Cell Line | Reference |
| This compound | PHGDH | Allosteric Inhibitor | 3.7 µM | 15.2 µM | MDA-MB-468 | [cite: ] |
| NCT-503 | PHGDH | Allosteric Inhibitor | 2.5 ± 0.6 µM | 8-16 µM | PHGDH-dependent cell lines | [1] |
| CBR-5884 | PHGDH | Covalent, Allosteric Inhibitor | 33 ± 12 µM | ~30 µM (35-60% growth inhibition) | MDA-MB-468 | [1][2] |
| BI-4916 | PHGDH | Competitive Inhibitor (pro-drug of BI-4924) | Not directly reported, BI-4924 has nanomolar potency | 18.24 ± 1.06 µM | MDA-MB-468 | |
| Oridonin | PHGDH | Covalent, Allosteric Inhibitor | 0.48 ± 0.02 µM | 2.49 ± 0.56 µM | MDA-MB-468 | |
| WQ-2101 | PHGDH | Allosteric Inhibitor | 34.8 ± 3.6 µM | < 10 µM | PHGDH-amplified breast cancer cells |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes based on available literature.
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound in cells requires a multi-faceted approach. Key experimental methodologies include Western Blotting to confirm target protein levels, Cellular Thermal Shift Assay (CETSA) to verify direct target engagement, and Metabolomics to measure the functional consequence of target inhibition.
Western Blotting for PHGDH Expression
This protocol is to determine the protein levels of PHGDH in cell lysates, which is crucial for correlating inhibitor sensitivity with target expression.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody and a loading control antibody overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells
-
This compound and vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (as for Western Blot)
-
Equipment for Western Blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PHGDH by Western blotting as described above. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
LC-MS Based Metabolomics for Serine and Glycine (B1666218) Analysis
This protocol outlines the steps to quantify the intracellular levels of serine and glycine, the direct downstream products of the pathway inhibited by this compound.
Materials:
-
Cultured cells
-
This compound and vehicle control
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
LC-MS system (e.g., Q Exactive Orbitrap)
-
HILIC column
Procedure:
-
Cell Treatment and Quenching: Treat cells with this compound or vehicle. To quench metabolic activity, rapidly aspirate the culture medium and wash the cells with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold 80% methanol to the cells and scrape them. Collect the cell suspension.
-
Centrifugation: Centrifuge the samples at high speed at 4°C to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the metabolites. Evaporate the solvent using a speed vacuum concentrator.
-
Reconstitution and LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Inject the samples onto a HILIC column coupled to a mass spectrometer.
-
Data Analysis: Identify and quantify serine and glycine peaks based on their retention times and mass-to-charge ratios (m/z) compared to known standards. A significant decrease in serine and glycine levels in this compound-treated cells validates the on-target inhibition of PHGDH.
Visualizing On-Target Effects and Workflows
Signaling Pathway of PHGDH Inhibition
The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the downstream metabolic consequences of its inhibition by this compound.
Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-phosphoglycerate, leading to reduced serine synthesis and impacting downstream metabolic pathways crucial for cancer cell proliferation.
Experimental Workflow for On-Target Validation
This diagram outlines the integrated experimental approach to validate the on-target effects of this compound.
Caption: A multi-pronged approach combining Western Blot, CETSA, and Metabolomics provides robust validation of this compound's on-target engagement and functional inhibition of PHGDH in cells.
References
Unlocking Synergistic Potential: A Proposed Framework for Investigating NCT-502 in Combination with Chemotherapy
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, the strategic combination of targeted agents with conventional chemotherapy holds immense promise. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic effects of NCT-502, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), with standard-of-care chemotherapy drugs.
While direct preclinical or clinical data on the combination of this compound with chemotherapy is not yet publicly available, this document outlines a robust experimental plan to explore this promising therapeutic strategy. By inhibiting the de novo serine synthesis pathway, this compound targets a key metabolic vulnerability of cancer cells, potentially sensitizing them to the cytotoxic effects of chemotherapy.[1] This guide details the necessary experimental protocols and data presentation structures to rigorously evaluate this hypothesis.
Proposed In Vitro Investigations
A critical first step is to assess the synergistic potential of this compound with various chemotherapy agents in a panel of cancer cell lines with known PHGDH dependency.
Table 1: Hypothetical In Vitro Synergy of this compound with Chemotherapy Drugs
| Cell Line | Cancer Type | Chemotherapy Drug | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MDA-MB-468 | Breast Cancer | Doxorubicin | 15.2 | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| A549 | Lung Cancer | Cisplatin | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| PANC-1 | Pancreatic Cancer | Paclitaxel | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and a selected chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. The Combination Index (CI) should be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2][3]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 48 hours.
-
Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Proposed In Vivo Investigations
Successful in vitro synergy should be validated in preclinical animal models to assess anti-tumor efficacy and tolerability.
Table 2: Hypothetical In Vivo Efficacy of this compound in Combination with Chemotherapy in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| MDA-MB-468 | Vehicle | [Value] | - | [Value] |
| This compound | [Value] | [Value] | [Value] | |
| Doxorubicin | [Value] | [Value] | [Value] | |
| This compound + Doxorubicin | [Value] | [Value] | [Value] |
Experimental Protocols
1. Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MDA-MB-468) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into four groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. Administer treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, chemotherapy weekly via intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry).
Proposed Mechanistic Investigations and Signaling Pathways
Understanding the molecular mechanisms underlying the synergistic interaction is crucial for further development. Based on the known function of PHGDH and related studies, the following pathway is proposed to be investigated.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
This proposed signaling pathway illustrates how this compound, by inhibiting PHGDH and subsequently serine biosynthesis, may impair nucleotide synthesis and redox homeostasis. This metabolic stress could potentiate the DNA damage induced by chemotherapy, leading to enhanced apoptosis and cell cycle arrest.
Caption: Proposed experimental workflow for investigating this compound synergy.
Conclusion
The framework presented here provides a comprehensive roadmap for the preclinical evaluation of this compound in combination with standard chemotherapy. While awaiting direct experimental evidence, the scientific rationale for this combination is strong, targeting both the metabolic machinery and the proliferative engines of cancer cells. The successful execution of these proposed studies would provide the necessary data to support the clinical translation of this promising therapeutic strategy, potentially offering a new avenue for treating a variety of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the PHGDH Inhibitors NCT-502 and BI-4916
For researchers in oncology and metabolic pathways, the inhibition of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) has emerged as a promising therapeutic strategy. This enzyme catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rates. This guide provides a comparative overview of two widely used PHGDH inhibitors, NCT-502 and BI-4916, based on available experimental data.
Disclaimer: No direct comparative studies evaluating the efficacy of this compound and BI-4916 in the same experimental systems have been identified in the public domain. The following comparison is based on data from individual studies and product information.
Quantitative Efficacy Data
The following tables summarize the key quantitative data on the efficacy of this compound and BI-4916 from various experimental setups.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| IC50 (PHGDH) | 3.7 µM | Human PHGDH enzyme | [1] |
| EC50 | 15.2 µM | MDA-MB-468 (breast cancer) | [1] |
| Effect | Decreased intracellular serine and glycine | MDA-MB-231-PHGDH cells | [2] |
| Effect | Inhibited tumor progression | Bladder cancer xenograft model | [3] |
| Effect | Reduced viability by up to 50% | SH-EP and SK-N-AS (neuroblastoma) | [4] |
Table 2: Biochemical and Cellular Activity of BI-4916
| Parameter | Value | Cell Line/System | Source |
| IC50 (NAD+ high assay) | 169 nM | Biochemical assay | [5][6] |
| IC50 (13C-Serine incorporation) | 2,032 nM | Cellular assay | [5][6] |
| Effect | Reduced cell migration | MDA-MB-468 (breast cancer) at 15 µM | [7][8] |
| Effect | Disrupted cGAS-STING signaling | Mode-K cells (murine intestinal epithelial) at 15 µM | [7][8] |
Mechanism of Action and Molecular Structure
Both this compound and BI-4916 target the same enzyme, PHGDH, but through different molecular interactions.
-
This compound is a direct inhibitor of human PHGDH.[1][2] It has been shown to be selective for PHGDH over other dehydrogenases.[2]
-
BI-4916 is a prodrug of the potent PHGDH inhibitor BI-4924.[5][6][7][9] Being cell-permeable, BI-4916 enters the cell and is then hydrolyzed to its active form, BI-4924, which is a competitive inhibitor with respect to NADH/NAD+.[7][9] This intracellular trapping mechanism is designed to overcome the high cytosolic concentrations of the competitive cofactors.[10] It is important to note that the activity observed in biochemical assays with BI-4916 is likely due to its conversion to BI-4924.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: The serine biosynthesis pathway and the points of inhibition by this compound and BI-4916/BI-4924.
Caption: A generalized experimental workflow for comparing the efficacy of PHGDH inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited studies.
Cell Viability/Proliferation Assay (CCK-8)
As described in a study on this compound, this assay is used to assess the impact of the inhibitor on cell proliferation.[3]
-
Cell Seeding: Plate cancer cells (e.g., bladder cancer cell lines) in 96-well plates at a specified density.
-
Treatment: After cell adherence, treat with varying concentrations of the PHGDH inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration Assay
This assay, used to evaluate the effect of BI-4916 on cancer cell migration, measures the ability of cells to move into a cell-free area.[8]
-
Cell Seeding: Plate cells (e.g., MDA-MB-468) in a culture dish or a specialized insert to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a pipette tip or a specialized tool.
-
Treatment: Wash the cells to remove debris and add fresh media containing the inhibitor (e.g., 15 µM BI-4916) or vehicle control.
-
Imaging: Capture images of the gap at the beginning of the experiment (0 hours) and at various time points (e.g., 24 hours).
-
Analysis: Measure the closure of the gap over time. A reduction in the rate of closure in the treated group compared to the control indicates an inhibition of cell migration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways affected by PHGDH inhibition.[8]
-
Cell Lysis: Treat cells (e.g., Mode-K cells) with the inhibitor (e.g., 15 µM BI-4916) for a specified time (e.g., 24 hours), then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated STING and TBK1).
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a substrate to generate a detectable signal (e.g., chemiluminescence).
-
Imaging: Capture the signal to visualize the protein bands.
Summary and Conclusion
This compound and BI-4916 are both valuable tools for studying the role of PHGDH in cancer and other diseases. This compound acts as a direct inhibitor, while BI-4916 is a prodrug that is converted to the active inhibitor BI-4924 intracellularly. The available data suggests that BI-4916, through its active form, exhibits higher potency in biochemical assays. However, the cellular efficacy of both compounds appears to be in the low to mid-micromolar range.
The choice between these inhibitors may depend on the specific experimental context. For instance, the prodrug strategy of BI-4916 might be advantageous in certain cellular or in vivo models. Conversely, the direct activity of this compound might be preferable for biochemical assays. It is important to consider potential off-target effects, as suggested for NCT-503 (a related compound), especially when interpreting cellular phenotypes.[4]
Ultimately, direct, head-to-head comparative studies are needed to definitively determine the relative efficacy and potency of this compound and BI-4916 in various preclinical models. Researchers should carefully consider the available data and the specific requirements of their experimental systems when selecting a PHGDH inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PHGDH Inhibits Ferroptosis and Promotes Malignant Progression by Upregulating SLC7A11 in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NCT-502 and Genetic Knockdown of PHGDH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key methods used to study the function of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway often upregulated in cancer: the small molecule inhibitor NCT-502 and genetic knockdown of the PHGDH gene. Understanding the nuances, advantages, and limitations of each approach is crucial for designing robust experiments and interpreting results in the context of cancer metabolism and drug development.
At a Glance: this compound vs. PHGDH Knockdown
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Pharmacological inhibition of PHGDH enzyme activity.[1][2] | Reduction of PHGDH protein expression via mRNA degradation or translational repression.[3][4][5] |
| Nature of Inhibition | Reversible, non-competitive with respect to 3-PG and NAD+. | Long-term suppression of protein expression. |
| Specificity | Primarily targets PHGDH, though potential off-target effects have been reported for related compounds like NCT-503. | Highly specific to the PHGDH gene, minimizing direct off-target protein effects. |
| Temporal Control | Acute, dose-dependent, and reversible upon washout. | Slower onset, leading to chronic depletion of the enzyme. |
| In Vivo Application | Orally bioavailable formulations (e.g., NCT-503) are used in xenograft models. | Can be challenging to deliver systemically; often used for establishing stable cell lines for xenografts. |
| Cellular Effects | Reduces intracellular serine and glycine (B1666218) derived from glucose. Can induce "one-carbon unit wasting". | Impairs proliferation in PHGDH-dependent cancer cells. Alters global metabolic profiles. |
| Controversies | The anti-tumor activity of some inhibitors may not be solely due to serine metabolism inhibition. Off-target effects on the TCA cycle have been noted for NCT-503. | Effects on in vivo tumor growth are debated, with some studies showing no impact. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and PHGDH knockdown.
Table 1: Potency and Efficacy of this compound and Related Inhibitors
| Compound | Target | IC50 | EC50 | Cell Line(s) | Reference |
| This compound | Human PHGDH | 3.7 µM | 15.2 µM | MDA-MB-468 | |
| NCT-503 | Human PHGDH | 2.5 ± 0.6 µM | 8–16 µM | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | |
| CBR-5884 | Human PHGDH | 33 ± 12 µM | - | - |
Table 2: Effects on Cell Viability and Metabolism
| Method | Cell Line | Effect | Quantitative Measurement | Reference |
| NCT-503 | Neuroblastoma cells (BE(2)-C, SH-EP, Kelly, SK-N-AS) | Reduced cell viability | 20-50% reduction compared to control | |
| PHGDH Knockdown | MDA-MB-468, BT-20, HCC1806 | Impaired cell proliferation | Significant reduction in colony formation | |
| NCT-503 | A549 (NSCLC) | Suppressed cell proliferation | IC50 of 16.44 µM at 72h | |
| This compound | MDA-MB-231-PHGDH | Decreased intracellular serine and glycine | Dose-dependent reduction | |
| PHGDH Knockdown | Liver cells | Altered lipid profiles | Significant changes in triacylglycerol species |
Signaling Pathways and Experimental Workflows
Serine Biosynthesis Pathway and PHGDH Inhibition
The diagram below illustrates the canonical serine synthesis pathway, highlighting the role of PHGDH and the point of inhibition by this compound. Glucose is converted through glycolysis to 3-phosphoglycerate (3-PG), which PHGDH then oxidizes to 3-phosphohydroxypyruvate, the first committed step in serine synthesis.
Comparative Experimental Workflow
This workflow outlines the key steps in comparing the effects of this compound and PHGDH knockdown on cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PHGDH knockdown increases sensitivity to SR1, an aryl hydrocarbon receptor antagonist, in colorectal cancer by activating the autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
NCT-502: A Highly Selective Inhibitor of Phosphoglycerate Dehydrogenase with a Favorable Cross-Reactivity Profile
For researchers in oncology and metabolic diseases, the selective inhibition of therapeutic targets is paramount to minimizing off-target effects and ensuring efficacy. NCT-502, a potent inhibitor of human phosphoglycerate dehydrogenase (PHGDH), has demonstrated a high degree of selectivity, a critical attribute for a therapeutic candidate. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other dehydrogenases, supported by available data and detailed experimental methodologies.
High Selectivity of this compound Against a Panel of Dehydrogenases
This compound is a human phosphoglycerate dehydrogenase (PHGDH) inhibitor with an IC50 of 3.7 μM.[1][2] It has been shown to be cytotoxic to cancer cells that are dependent on PHGDH for survival.[1][2] A key characteristic of this compound is its remarkable selectivity for PHGDH. Studies have shown that this compound is inactive against a panel of other dehydrogenases, highlighting its specific mechanism of action.[3] This selectivity minimizes the potential for off-target effects that could arise from the inhibition of other metabolic enzymes.
Comparison with Other PHGDH Inhibitors
To provide a broader context, the cross-reactivity profile of this compound can be compared with other known PHGDH inhibitors, such as NCT-503 and CBR-5884.
-
NCT-503: A structurally similar analog of this compound, NCT-503 also exhibits high selectivity for PHGDH and is reported to be inactive against a panel of other dehydrogenases.
-
CBR-5884: This PHGDH inhibitor, with an IC50 of 33 μM, has also been assessed for its selectivity. Published data indicates that CBR-5884 had no significant inhibitory effect on other NAD+-dependent dehydrogenases, such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase 1 (MDH1).
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound and comparator compounds against PHGDH and a representative panel of other dehydrogenases. While specific quantitative data for the cross-reactivity of this compound against a full panel is not publicly available in the search results, the table structure is provided below for when such data is obtained. The "Inactive" designation is based on qualitative statements from the available literature.
| Dehydrogenase Target | This compound (IC50) | NCT-503 (IC50) | CBR-5884 (IC50) |
| PHGDH (Target) | 3.7 µM | 2.5 µM | 33 µM |
| Lactate Dehydrogenase (LDH) | Inactive | Inactive | > 100 µM |
| Malate Dehydrogenase 1 (MDH1) | Inactive | Inactive | > 100 µM |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Inactive | Not Reported | Not Reported |
| Isocitrate Dehydrogenase (IDH1) | Inactive | Not Reported | Not Reported |
| Glutamate Dehydrogenase (GLUD1) | Inactive | Not Reported | Not Reported |
Experimental Protocols
The determination of the cross-reactivity profile of this compound involves assessing its inhibitory activity against a panel of purified dehydrogenase enzymes. A detailed methodology for a typical dehydrogenase activity assay is provided below.
General Dehydrogenase Activity Assay Protocol
This protocol describes a common method for measuring the activity of NAD(P)+-dependent dehydrogenases, which can be adapted to assess the inhibitory potential of compounds like this compound.
Materials:
-
Purified dehydrogenase enzyme
-
Substrate for the specific dehydrogenase
-
NAD+ or NADP+ (co-factor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM this compound in DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the specific dehydrogenase in the assay buffer.
-
Prepare a solution of the substrate and NAD(P)+ in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a small volume of the diluted test compound or DMSO (for control).
-
Add the dehydrogenase enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate and NAD(P)+ solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm over time. The production of NADH or NADPH results in an increase in absorbance at this wavelength.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against a panel of dehydrogenases.
Caption: Workflow for dehydrogenase cross-reactivity screening.
Signaling Pathway Context
This compound targets PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell proliferation.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
References
Assessing the Therapeutic Index of NCT-502: A Comparative Analysis with Similar PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-502, and similar compounds. While a definitive therapeutic index for this compound cannot be calculated from publicly available data due to the absence of maximum tolerated dose (MTD) or median lethal dose (LD50) values, this document compiles existing in vitro and in vivo data to offer a comparative perspective on its potential therapeutic window. We further provide detailed experimental protocols for key assays to enable researchers to conduct their own assessments.
Executive Summary
This compound is a potent inhibitor of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. This guide compares this compound with other notable PHGDH inhibitors: NCT-503, CBR-5884, and BI-4916. Based on available data, this compound and its analogue NCT-503 exhibit potent in vitro activity. In vivo studies on NCT-503 demonstrate anti-tumor efficacy at a dose that is well-tolerated in mice, suggesting a promising, albeit currently unquantified, therapeutic window. Further preclinical toxicology studies are required to formally establish the therapeutic index of this compound.
Data Presentation
In Vitro Potency and Efficacy
The following table summarizes the in vitro inhibitory and cytotoxic concentrations of this compound and its comparators.
| Compound | Target | IC50 (μM) | Cell Line | EC50 (μM) |
| This compound | PHGDH | 3.7[1][2][3] | MDA-MB-468 | 15.2[1] |
| NCT-503 | PHGDH | 2.5 | PHGDH-dependent cell lines | 8 - 16[4] |
| CBR-5884 | PHGDH | 33[5][6] | - | - |
| BI-4916 | PHGDH (pro-drug) | 2.032 (cell-based assay) | - | - |
IC50: Half-maximal inhibitory concentration against the purified enzyme. EC50: Half-maximal effective concentration in a cell-based assay. Note: BI-4916 is a prodrug of BI-4924.
In Vivo Efficacy and Safety
Direct in vivo toxicity data such as MTD or LD50 for this compound is not publicly available. However, a study on the closely related compound, NCT-503, provides valuable insight into the potential therapeutic window of this class of inhibitors.
| Compound | Animal Model | Dose | Route | Efficacy | Safety Observation |
| NCT-503 | Mouse Xenograft (MDA-MB-468) | 40 mg/kg/day | Intraperitoneal | Significant tumor growth reduction[4] | No significant body weight loss observed[4] |
| This compound | Mouse Xenograft | Not specified | Intratumoral | Tumor growth reduction | Not specified |
The absence of weight loss in mice treated with an effective dose of NCT-503 is a strong indicator of its tolerability and suggests a favorable therapeutic index. However, without dose-escalation toxicity studies, the precise MTD remains unknown. One study noted that CBR-5884 was unstable in mouse plasma, which may limit its in vivo applications.
Experimental Protocols
To facilitate further research and a more direct comparison, detailed protocols for key experiments are provided below.
Determination of In Vitro IC50 for PHGDH Inhibition
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzymatic activity of purified human PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
Substrate: 3-phosphoglycerate (B1209933) (3-PG)
-
Cofactor: NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., a diaphorase/resazurin system to measure NADH production)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the PHGDH enzyme to each well, followed by the test compound dilutions or vehicle control.
-
Incubate for a pre-determined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of 3-PG and NAD+.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of In Vivo Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of the test compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for in vivo administration
-
Healthy, age-matched mice (e.g., 6-8 week old BALB/c)
-
Standard animal housing and care facilities
-
Calibrated scale for body weight measurement
Procedure:
-
Divide mice into several dose groups (e.g., 5 groups of 3-5 mice each) and a vehicle control group.
-
Select a starting dose based on in vitro cytotoxicity and any available preliminary in vivo data. Subsequent doses should be escalated in a stepwise manner (e.g., 1.5x or 2x increments).
-
Administer the test compound or vehicle to the respective groups via the intended clinical route (e.g., intraperitoneal, oral).
-
Monitor the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Record the body weight of each animal daily.
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse model bearing human cancer xenografts.
Materials:
-
PHGDH-dependent human cancer cell line (e.g., MDA-MB-468)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Test compound (e.g., this compound) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound at a dose at or below the determined MTD, and the vehicle to the control group, following a pre-defined schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth rates between the treated and control groups to assess efficacy.
Mandatory Visualizations
Caption: Signaling pathway of PHGDH and the inhibitory action of this compound.
Caption: Experimental workflow for Maximum Tolerated Dose (MTD) determination.
Caption: Experimental workflow for in vivo efficacy assessment in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of serine synthesis enhances temozolomide efficacy by decreasing O6-methylguanine DNA methyltransferase (MGMT) expression and reactive oxygen species (ROS)-mediated DNA damage in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NCT-502
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for NCT-502, a human phosphoglycerate dehydrogenase (PHGDH) inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following procedures are based on general best practices for the disposal of laboratory chemicals and compounds with similar structural motifs.
Key Safety Considerations:
-
Hazard Assessment: Treat this compound as a potentially hazardous substance. Assume it may be harmful if swallowed, comes into contact with skin, or is inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
While specific hazard classifications for this compound are not detailed in the available literature, the following table summarizes its known chemical and biological properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀F₃N₅S | [1] |
| Molecular Weight | 395.4 g/mol | [1] |
| IC₅₀ against PHGDH | 3.7 µM |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with this compound and its solvents.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide
-
The CAS Number: 1542213-00-2
-
An indication of the hazards (e.g., "Potentially Toxic," "Handle with Care")
-
The accumulation start date
-
The name of the principal investigator and the laboratory contact information
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal vendor with all necessary information about the waste, including the chemical name and any known hazards.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling NCT-502
For researchers, scientists, and drug development professionals, the safe handling of potent, cytotoxic compounds like NCT-502 is paramount. This guide provides immediate, essential information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is an inhibitor of human phosphoglycerate dehydrogenase (PHGDH) and is cytotoxic to PHGDH-dependent cancer cells. Due to its cytotoxic nature, all contact with this compound should be minimized through the use of appropriate PPE and adherence to strict handling protocols. The following recommendations are based on best practices for handling potent, cytotoxic research compounds.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves- Lab coat- Safety glasses |
| Weighing of Powder | - Double nitrile gloves- Disposable, solid-front lab gown- Chemical splash goggles or a full-face shield- NIOSH-approved respirator (N95 or higher) |
| Preparation of Solutions | - Double nitrile gloves- Disposable, solid-front lab gown- Chemical splash goggles- Work should be conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses- Work should be conducted in a biological safety cabinet (BSC) |
| Spill Cleanup | - Double nitrile gloves (heavy-duty)- Disposable, solid-front lab gown- Chemical splash goggles and face shield- NIOSH-approved respirator (N95 or higher) |
| Waste Disposal | - Double nitrile gloves- Disposable, solid-front lab gown- Safety glasses |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk when working with this compound.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves, a lab coat, and safety glasses during unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Handling and Preparation
-
All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
When weighing the compound, use a balance with a draft shield within the fume hood.
-
Utilize disposable labware whenever possible to avoid cross-contamination and facilitate disposal.
-
When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing.
Disposal Plan
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, labware, and paper towels, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway and Workflow Diagrams
To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
